molecular formula C7H16O B13940789 2-Propoxybutane CAS No. 61962-23-0

2-Propoxybutane

Cat. No.: B13940789
CAS No.: 61962-23-0
M. Wt: 116.20 g/mol
InChI Key: NKCLBERXLKOMPK-UHFFFAOYSA-N
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Description

2-Propoxybutane is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61962-23-0

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

2-propoxybutane

InChI

InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3

InChI Key

NKCLBERXLKOMPK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxybutane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane, also known as sec-butyl propyl ether, is an organic compound classified as an ether. Its chemical formula is C₇H₁₆O.[1][2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and safety information, tailored for a technical audience.

Chemical and Physical Properties

This compound is a colorless liquid. While many of its physical properties are estimated, some experimentally determined values are available. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 61962-23-0[1][2][3][4]
Molecular Formula C₇H₁₆O[1][2][3][4]
Molecular Weight 116.20 g/mol [3][5]
Boiling Point 109-110 °C at 760 mmHg[2][4]
Melting Point -95.35 °C (estimate)[1][3]
Density 0.77 g/cm³[4]
Refractive Index 1.395[4]
Vapor Pressure 29.6 mmHg at 25 °C[3][4]
Flash Point 9 °C[4]
Solubility Information not readily available, but likely sparingly soluble in water and soluble in organic solvents.
LogP 2.21150 (estimate)[3]

Molecular Structure

The structure of this compound consists of a propyl group and a sec-butyl group linked by an oxygen atom. The IUPAC name is this compound.[3]

Caption: Chemical structure of this compound.

Synthesis

A common and effective method for the synthesis of ethers like this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. For the synthesis of this compound, there are two possible routes:

Due to the SN2 mechanism, the reaction is more efficient with a less sterically hindered alkyl halide. Therefore, the reaction of sodium sec-butoxide with a primary alkyl halide like 1-bromopropane is the preferred pathway to minimize the competing elimination reaction.[7]

Williamson_Synthesis_Workflow Williamson Ether Synthesis of this compound start Start: Reactants alcohol sec-Butanol start->alcohol base Sodium Hydride (NaH) start->base alkyl_halide 1-Bromopropane start->alkyl_halide alkoxide_formation Alkoxide Formation (Deprotonation) alcohol->alkoxide_formation base->alkoxide_formation alkoxide Sodium sec-butoxide alkoxide_formation->alkoxide sn2_reaction SN2 Reaction alkoxide->sn2_reaction alkyl_halide->sn2_reaction product This compound sn2_reaction->product purification Purification (e.g., Distillation) product->purification final_product Pure this compound purification->final_product

Caption: Logical workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • sec-Butanol

  • Sodium hydride (NaH) or another strong base

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as solvent

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a calculated amount of sodium hydride under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous solvent (diethyl ether or THF) to the flask. While stirring, slowly add an equimolar amount of sec-butanol dropwise from the dropping funnel. The reaction will generate hydrogen gas, so ensure proper ventilation. Continue stirring until the evolution of hydrogen gas ceases, indicating the complete formation of sodium sec-butoxide.

  • SN2 Reaction: To the freshly prepared sodium sec-butoxide solution, add an equimolar amount of 1-bromopropane dropwise from the dropping funnel. After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation to obtain the final product.

Spectroscopic Data and Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
-O-CH (CH₃)CH₂CH₃~3.3-3.5m1H
-O-CH₂ -CH₂-CH₃~3.3-3.4t2H
-O-CH(CH₃)CH₂ CH₃~1.5-1.6m2H
-O-CH₂-CH₂ -CH₃~1.5-1.6sextet2H
-O-CH(CH₃ )CH₂CH₃~1.1-1.2d3H
-O-CH₂-CH₂-CH₃ ~0.9t3H
-O-CH(CH₃)CH₂CH₃ ~0.9t3H
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
-O-C H(CH₃)CH₂CH₃~75-77
-O-C H₂-CH₂-CH₃~70-72
-O-CH(CH₃)C H₂CH₃~29-31
-O-CH₂-C H₂-CH₃~22-24
-O-CH(C H₃)CH₂CH₃~19-21
-O-CH₂-CH₂-C H₃~10-12
-O-CH(CH₃)CH₂C H₃~9-11
Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching absorption.

  • C-O Stretch: A strong, prominent band is expected in the region of 1150-1085 cm⁻¹ due to the C-O-C stretching vibration.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2960-2850 cm⁻¹.

  • C-H Bend: C-H bending vibrations for the methyl and methylene (B1212753) groups will appear in the 1470-1365 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 116. The fragmentation pattern will be characteristic of ethers, involving cleavage of the C-O and C-C bonds adjacent to the oxygen atom.

Common Fragmentation Pathways:

  • α-Cleavage: The most common fragmentation pathway for ethers is the cleavage of a C-C bond alpha to the oxygen atom. This results in the formation of a stable oxonium ion.

    • Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group would lead to a fragment at m/z = 87.

    • Loss of a propyl radical (•CH₂CH₂CH₃) would lead to a fragment at m/z = 73.

  • C-O Bond Cleavage: Cleavage of the C-O bond can also occur.

    • Loss of a propoxy radical (•OCH₂CH₂CH₃) would result in a sec-butyl cation at m/z = 57.

    • Loss of a sec-butoxy radical would result in a propyl cation at m/z = 43.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] Ethers, in general, can form explosive peroxides upon exposure to air and light over time.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

  • Ground and bond containers when transferring material to prevent static electricity buildup.[10]

  • Avoid prolonged exposure to air and light to prevent peroxide formation. Containers of ethers should be dated upon opening and tested for peroxides periodically.

Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and safety of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other chemical sciences. The provided experimental protocols and spectroscopic data analysis serve as a foundation for further investigation and application of this compound.

References

Synthesis of 2-Propoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-propoxybutane, also known as sec-butyl propyl ether. This document outlines the primary synthetic pathways, experimental protocols, and key physical and chemical properties of the target compound.

Compound Data

This section summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆O--INVALID-LINK--
Molecular Weight116.20 g/mol --INVALID-LINK--
Boiling Point109 - 117.3 °C--INVALID-LINK--, --INVALID-LINK--
Density~0.77 g/cm³--INVALID-LINK--
Refractive Index~1.395--INVALID-LINK--
CAS Number61962-23-0--INVALID-LINK--

Table 2: Spectroscopic Data Summary for this compound

SpectroscopyData Summary
¹H NMRSpectral data available.[1]
¹³C NMRSpectral data available.[1]
IRSpectral data available.[1]
Mass SpectrometrySpectral data available.

Synthesis Pathways

Two primary and effective methods for the synthesis of this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration of an alkene.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. It proceeds via an S\textsubscript{N}2 reaction between an alkoxide ion and a primary alkyl halide.[2][3] To synthesize this compound, there are two potential combinations of reactants:

  • Route A: Sodium propoxide with 2-halobutane (e.g., 2-bromobutane).

  • Route B: Sodium 2-butoxide with a propyl halide (e.g., 1-bromopropane).

Route B is generally preferred as the S\textsubscript{N}2 reaction is more efficient with a primary alkyl halide and is less prone to the competing E2 elimination reaction that can occur with a secondary alkyl halide.[4]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-Butanol (B46777) 2-Butanol Base Base (e.g., NaH, NaOH) Propyl_Halide 1-Bromopropane (B46711) This compound This compound Propyl_Halide->this compound Sodium_2-butoxide Sodium 2-butoxide Sodium_2-butoxide->this compound SN2 Attack Salt NaBr

Williamson Ether Synthesis Pathway for this compound.
Alkoxymercuration-Demercuration

This two-step process provides a reliable method for the synthesis of ethers from alkenes and alcohols, following Markovnikov's rule of addition and avoiding carbocation rearrangements. For the synthesis of this compound, a butene isomer (e.g., 1-butene) is reacted with propanol (B110389) in the presence of a mercury salt, such as mercuric acetate (B1210297). The resulting organomercury intermediate is then reduced with sodium borohydride (B1222165) to yield the final ether product.

Alkoxymercuration_Demercuration cluster_reactants Reactants cluster_intermediate Intermediate cluster_reducing_agent Reducing Agent cluster_product Product 1-Butene (B85601) 1-Butene Propanol Propanol Organomercury_Intermediate Organomercury Intermediate Propanol->Organomercury_Intermediate Mercuric_Acetate Hg(OAc)₂ Mercuric_Acetate->Organomercury_Intermediate This compound This compound Organomercury_Intermediate->this compound Demercuration Sodium_Borohydride NaBH₄ Sodium_Borohydride->this compound

Alkoxymercuration-Demercuration Pathway for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound via the aforementioned pathways.

Williamson Ether Synthesis of this compound

This protocol is adapted from general procedures for Williamson ether synthesis.[2][3]

Materials:

  • 2-Butanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • 1-Bromopropane

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-butanol to anhydrous diethyl ether or THF.

  • Slowly add sodium hydride (or small pieces of sodium metal) to the stirred solution. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-butoxide.

  • Ether Formation: To the freshly prepared sodium 2-butoxide solution, add 1-bromopropane dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride with a small amount of ethanol, followed by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Experimental_Workflow_Williamson start Start alkoxide 1. Alkoxide Formation: React 2-Butanol with NaH in anhydrous ether. start->alkoxide ether_formation 2. Ether Formation: Add 1-Bromopropane and reflux. alkoxide->ether_formation workup 3. Work-up: Quench, wash with NH₄Cl(aq), and separate layers. ether_formation->workup drying 4. Drying: Dry organic layer with MgSO₄. workup->drying purification 5. Purification: Fractional distillation. drying->purification end End: Pure this compound purification->end

Experimental Workflow for Williamson Ether Synthesis.
Alkoxymercuration-Demercuration Synthesis of this compound

This protocol is based on the general principles of the alkoxymercuration-demercuration reaction.

Materials:

  • 1-Butene (gas or condensed liquid)

  • Propanol

  • Mercuric acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (B78521) (NaOH)

Procedure:

  • Alkoxymercuration: In a round-bottom flask, dissolve mercuric acetate in a mixture of propanol and THF.

  • Cool the solution in an ice bath and bubble 1-butene gas through the solution (or add condensed 1-butene) with vigorous stirring.

  • Allow the reaction to stir at room temperature for approximately one hour after the addition of 1-butene is complete. The disappearance of the alkene can be monitored by GC.

  • Demercuration: In a separate flask, prepare a solution of sodium borohydride in 3 M sodium hydroxide.

  • Cool the organomercury intermediate solution in an ice bath and slowly add the sodium borohydride solution. This reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for a few hours. A black precipitate of mercury metal will form.

  • Work-up: Separate the organic layer from the aqueous layer containing the mercury precipitate. A separatory funnel can be used, but care should be taken with the mercury.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purification: Purify the crude this compound by fractional distillation.

Safety Note: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Mercury waste must be disposed of according to institutional safety protocols.

References

Physical properties of 2-Propoxybutane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-propoxybutane, specifically its boiling point and density. The information is compiled from various chemical databases and is supplemented with standardized experimental protocols for accurate determination of these properties in a laboratory setting.

Core Physical Properties

This compound, also known as sec-butyl propyl ether, is an organic compound with the chemical formula C₇H₁₆O. Accurate knowledge of its physical properties is essential for its application in research and development, particularly in solvent chemistry and as a potential intermediate in pharmaceutical synthesis.

Data Summary

The reported values for the boiling point and density of this compound exhibit some variation across different sources. This can be attributed to different experimental conditions or the use of estimation methods. A summary of the available data is presented below for comparative analysis.

Physical PropertyValueSource
Boiling Point 117.3°C (estimate)LookChem[1], ChemBK[2]
109°C at 760 mmHgChemNet[3]
110°CStenutz[4]
Density 0.7684 g/cm³ (estimate)LookChem[1], ChemBK[2]
0.77 g/cm³ChemNet[3]

Experimental Protocols

For researchers requiring precise and reproducible data, the following standardized experimental protocols are recommended for the determination of the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

1. Distillation Method (ASTM D1078)

This standard test method is suitable for determining the distillation range of volatile organic liquids like this compound.[1][3][4][5][6]

  • Apparatus: A distillation flask, condenser, receiving cylinder, and a calibrated thermometer or temperature probe.

  • Procedure:

    • A measured volume of the this compound sample is placed in the distillation flask.

    • The flask is heated, and the vapor is allowed to pass through the condenser.

    • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

    • Heating is continued, and the temperature is recorded as the liquid distills. The boiling range is the temperature interval over which the liquid boils. For a pure compound, this range should be narrow.

2. Capillary Method (Siwoloboff Method)

This micro method is suitable for small sample volumes.

  • Apparatus: A capillary tube (sealed at one end), a small test tube (fusion tube), a thermometer, and a heating bath (e.g., Thiele tube or oil bath).

  • Procedure:

    • A small amount of this compound is placed in the fusion tube.

    • The capillary tube is inverted and placed in the fusion tube with the open end submerged in the liquid.

    • The apparatus is heated slowly and uniformly.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

    • The heat is carefully adjusted until a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature at this point is the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

1. Digital Density Meter (ASTM D4052)

This method utilizes an oscillating U-tube to provide a precise and rapid measurement of density.[2][7][8][9][10]

  • Apparatus: A digital density meter.

  • Procedure:

    • The instrument is calibrated using a reference standard of known density (e.g., dry air and distilled water).

    • A small sample of this compound is injected into the oscillating U-tube.

    • The instrument measures the change in the oscillation frequency of the tube caused by the sample and calculates the density.

2. Pycnometer Method

This gravimetric method provides high accuracy for density determination.

  • Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

    • The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

    • The density of this compound is calculated using the masses and the known density of the reference liquid.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination A Sample Preparation B Apparatus Setup (Distillation or Capillary) A->B C Heating and Observation B->C D Record Boiling Point/Range C->D I Data Analysis and Reporting D->I E Sample Preparation F Apparatus Calibration (Density Meter or Pycnometer) E->F G Measurement F->G H Calculate Density G->H H->I

Caption: Generalized workflow for determining the boiling point and density of a liquid.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane, an ether, is a valuable compound for various research and development applications. A thorough understanding of its structural and chemical properties is paramount for its effective use. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to aid in experimental design and data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Protons adjacent to the ether oxygen are expected to be deshielded and appear at a higher chemical shift (downfield).[1]

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a3.3 - 3.5Sextet1HO-CH
b3.2 - 3.4Triplet2HO-CH₂
c1.4 - 1.6Multiplet2H-CH₂ -CH₃ (propoxy)
d1.3 - 1.5Multiplet2H-CH₂ -CH₃ (butoxy)
e1.1 - 1.2Doublet3H-CH(CH₃ )
f0.8 - 1.0Triplet3H-CH₂-CH₃ (propoxy)
g0.8 - 1.0Triplet3H-CH₂-CH₃ (butoxy)

¹³C NMR (Carbon-13 NMR)

Carbon atoms directly bonded to the ether oxygen are deshielded and appear at a higher chemical shift.[2]

SignalPredicted Chemical Shift (δ, ppm)Assignment
175 - 80O-C H
268 - 72O-C H₂
328 - 32-C H₂-CH₃ (butoxy)
422 - 26-C H₂-CH₃ (propoxy)
518 - 22-CH(C H₃)
610 - 14-CH₂-C H₃ (propoxy)
79 - 13-CH₂-C H₃ (butoxy)
Infrared (IR) Spectroscopy

The most characteristic absorption for an ether is the C-O stretching vibration, which is typically strong.

Predicted Absorption Range (cm⁻¹)Vibration TypeIntensity
2850 - 3000C-H stretch (alkane)Strong
1300 - 1500C-H bend (alkane)Medium
1050 - 1150C-O stretch (ether)Strong
Mass Spectrometry (MS)

The molecular ion peak for ethers is often weak. Fragmentation commonly occurs via cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond.[3][4]

Predicted m/zProposed Fragment IonNotes
116[C₇H₁₆O]⁺Molecular Ion (M⁺) - Expected to be of low intensity.
87[M - C₂H₅]⁺Loss of an ethyl radical from the butyl group.
73[M - C₃H₇]⁺Loss of a propyl radical.
59[CH₃CH₂CH₂O]⁺Propoxy cation.
57[CH₃CH₂CH(CH₃)]⁺sec-Butyl cation.
43[CH₃CH₂CH₂]⁺Propyl cation - Often a prominent peak.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Data Acquisition:

    • Place a small drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

    • Acquire the sample spectrum. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).[9]

  • Instrument Setup (Gas Chromatography):

    • Equip the gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Set the injector temperature, oven temperature program, and carrier gas (e.g., helium) flow rate appropriate for the analysis of a volatile ether.

  • Instrument Setup (Mass Spectrometry):

    • Set the ion source temperature and the mass analyzer parameters. Electron Ionization (EI) is a common ionization method for this type of compound.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injector.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

    • The mass spectrometer will record the mass-to-charge ratio (m/z) of the ions produced.

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows involved in the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Methods for Structural Elucidation cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (C-O Ether Linkage) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight Structure Elucidated Structure of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Structural elucidation of this compound.

General Experimental Workflow for Spectroscopic Analysis Sample_Prep Sample Preparation (Dilution/Dissolution) Instrument_Setup Instrument Setup (Calibration & Background Scan) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (NMR, IR, or MS) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Baseline Correction, etc.) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking & Assignment) Data_Processing->Spectral_Analysis Structural_Elucidation Structural Elucidation Spectral_Analysis->Structural_Elucidation

Caption: Workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 2-Propoxybutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-propoxybutane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document extrapolates its solubility profile based on the established principles of ether chemistry, the "like dissolves like" paradigm, and the known properties of structurally analogous ethers. This guide details the theoretical underpinnings of its solubility, presents an extrapolated qualitative and semi-quantitative solubility profile, outlines a general experimental protocol for miscibility determination, and includes logical and workflow diagrams to support researchers in their practical applications of this compound.

Introduction to this compound and its Physicochemical Properties

This compound, also known as sec-butyl propyl ether, is an aliphatic ether with the chemical formula C₇H₁₆O. Its structure, featuring a propyl group and a sec-butyl group linked by an oxygen atom, imparts a predominantly non-polar character with a slight dipole moment arising from the C-O-C ether linkage. Ethers are recognized for their versatility as solvents, capable of dissolving a wide array of organic compounds. This is attributed to the ether oxygen, which can act as a hydrogen bond acceptor, and the surrounding non-polar alkyl groups.

The solubility of an ether like this compound is primarily governed by the principle of "like dissolves like," meaning it will exhibit greater solubility in solvents with similar polarity.[1] The interplay of its molecular structure, including the size and arrangement of the alkyl groups, with the properties of the solvent, such as polarity, hydrogen bonding capability, and dielectric constant, will dictate its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point Approximately 110-117.3 °C
Density Approximately 0.77 g/cm³
LogP (Octanol-Water Partition Coefficient) ~2.21

Extrapolated Solubility Profile of this compound

Based on the general principles of ether solubility and the properties of structurally similar ethers, the following table summarizes the expected solubility of this compound in a variety of common organic solvents. Ethers are generally miscible with many organic solvents, including hydrocarbons, alcohols, and chlorinated solvents.

Table 2: Extrapolated Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected MiscibilityRationale for Extrapolation
Hexane (B92381) Non-polarMiscibleAs a non-polar hydrocarbon, hexane is expected to be an excellent solvent for the non-polar this compound due to favorable van der Waals interactions.
Toluene (B28343) Non-polar (Aromatic)MiscibleThe aromatic and non-polar nature of toluene makes it a suitable solvent for the largely non-polar ether.
Diethyl Ether Polar aproticMiscibleBeing an ether itself, diethyl ether shares similar intermolecular forces with this compound, ensuring complete miscibility.
Chloroform Polar aproticMiscibleChloroform's polarity is compatible with the slight dipole of the ether linkage in this compound.
Acetone (B3395972) Polar aproticMiscibleThe polar aprotic nature of acetone allows for good interaction with the ether's dipole moment.
Ethanol Polar proticMiscibleWhile this compound cannot donate hydrogen bonds, its ether oxygen can act as a hydrogen bond acceptor, facilitating miscibility with polar protic solvents like ethanol.
Methanol Polar proticMiscibleSimilar to ethanol, methanol's ability to hydrogen bond with the ether oxygen should result in miscibility.
Water Polar proticSparingly SolubleThe relatively large non-polar alkyl groups of this compound will limit its solubility in the highly polar water, despite the potential for hydrogen bonding.
Dimethyl Sulfoxide (DMSO) Polar aproticMiscibleThe highly polar nature of DMSO should allow for good solvation of the polarizable ether.
Acetonitrile Polar aproticMiscibleAcetonitrile's polarity is expected to be compatible with this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the qualitative and semi-quantitative determination of the solubility of a liquid organic compound like this compound in various organic solvents.

Materials and Equipment
  • This compound (solute)

  • A selection of organic solvents (e.g., hexane, ethanol, water)

  • Small, clear glass vials or test tubes with caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance (for quantitative analysis)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (for quantitative analysis)

Qualitative Miscibility Test
  • Preparation : Label a series of clean, dry vials for each solvent to be tested.

  • Addition of Solvent : Add a fixed volume (e.g., 1 mL) of a specific organic solvent to its corresponding labeled vial.

  • Addition of Solute : To the same vial, add an equal volume (e.g., 1 mL) of this compound.

  • Mixing : Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Observation : Allow the mixture to stand for a few minutes and observe.

    • Miscible : A single, clear, homogeneous phase is observed.

    • Partially Miscible : The mixture appears cloudy or forms an emulsion that may or may not separate over time.

    • Immiscible : Two distinct layers are formed.

  • Record : Record the observations for each solvent.

Semi-Quantitative Solubility Determination
  • Preparation : Prepare a series of vials with a fixed volume (e.g., 1 mL) of the chosen solvent.

  • Incremental Addition : Add small, known volumes of this compound to the solvent, starting with a very small amount (e.g., 10 µL).

  • Mixing and Observation : After each addition, cap the vial, vortex, and observe for homogeneity.

  • Saturation Point : Continue adding this compound incrementally until the solution becomes cloudy or a separate phase is observed, indicating that the saturation point has been reached.

  • Calculation : The total volume of this compound added before saturation is reached provides a semi-quantitative measure of its solubility in that solvent under the given conditions.

Quantitative Solubility Determination

For precise solubility data, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are required.

  • Saturated Solution Preparation : Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container.

  • Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the mixture to stand undisturbed until the two phases (if present) have clearly separated.

  • Sampling : Carefully extract a known volume of the solvent phase, ensuring no part of the undissolved this compound phase is collected.

  • Analysis : Analyze the collected sample using a calibrated GC or HPLC method to determine the concentration of this compound in the solvent. This concentration represents the quantitative solubility.

Diagrams and Visualizations

Logical Workflow for Solubility Prediction

The following diagram illustrates the logical workflow for predicting the solubility of this compound in a given organic solvent.

Solubility_Prediction_Workflow cluster_solute This compound Analysis cluster_solvent Solvent Analysis Solute_Structure Molecular Structure (C7H16O, sec-butyl propyl ether) Solute_Properties Physicochemical Properties - Predominantly non-polar - Slight dipole moment - H-bond acceptor Solute_Structure->Solute_Properties Prediction Solubility Prediction ('Like Dissolves Like') Solute_Properties->Prediction Solvent_Selection Select Organic Solvent Solvent_Properties Solvent Properties - Polarity (Polar/Non-polar) - Protic/Aprotic - H-bonding capability Solvent_Selection->Solvent_Properties Solvent_Properties->Prediction Outcome Outcome Prediction->Outcome Miscible, Partially Miscible, or Immiscible

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Experimental_Workflow start Start prep Prepare Materials (this compound, Solvents, Vials) start->prep qual_test Qualitative Miscibility Test (Equal Volumes) prep->qual_test observe_qual Observe and Record (Miscible/Partially/Immiscible) qual_test->observe_qual quant_decision Quantitative Analysis Needed? observe_qual->quant_decision prepare_sat Prepare Saturated Solution (Excess Solute, Equilibrate) quant_decision->prepare_sat Yes end End quant_decision->end No sampling Sample Solvent Phase prepare_sat->sampling analysis Analyze via GC/HPLC sampling->analysis result Determine Quantitative Solubility analysis->result result->end

References

An In-Depth Technical Guide to 2-Propoxybutane: Synonyms, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propoxybutane, a valuable organic compound with applications in various scientific fields. This document details its alternative names and synonyms, summarizes its key physicochemical properties, and outlines the experimental protocols for their determination. Furthermore, this guide presents visual representations of its chemical structure, a common synthesis pathway, and standardized experimental workflows.

Nomenclature and Identification

This compound is systematically named according to IUPAC nomenclature. However, it is also known by several alternative and historical names. Proper identification is crucial for accurate research and communication.

Synonyms and Alternative Names:

  • sec-Butyl propyl ether[1][2]

  • Butane, 2-propoxy-[1][3]

Key Identifiers:

  • CAS Number: 61962-23-0[1][3]

  • Molecular Formula: C₇H₁₆O[1][3]

  • Molecular Weight: 116.20 g/mol [4]

  • InChI: InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3[4]

  • SMILES: CCCOC(C)CC[4]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for the physicochemical properties of this compound. It is important to note that some of these values are estimated and should be confirmed with experimental data where high precision is required.

PropertyValueUnitsNotes
Boiling Point 109 - 117.3°Cat 760 mmHg.[1][3]
Melting Point -95.35°C(estimate)[1]
Density 0.7684 - 0.77g/cm³(estimate)[1][3]
Refractive Index 1.3897 - 1.395-(estimate)[1][3]
Vapor Pressure 29.6mmHgat 25°C[1][3]
Flash Point 9°C[3]

Synthesis of this compound

A common and versatile method for the synthesis of ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Williamson Ether Synthesis Protocol

The synthesis of this compound can be achieved by reacting sodium butan-2-oxide with 1-iodopropane (B42940) or sodium propan-1-oxide with 2-iodobutane. The former is generally preferred to minimize elimination side reactions.

General Procedure:

  • Alkoxide Formation: A suitable alcohol (e.g., butan-2-ol) is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent (e.g., tetrahydrofuran, THF) to form the corresponding alkoxide.

  • Nucleophilic Substitution: The alkyl halide (e.g., 1-iodopropane) is added to the alkoxide solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Sₙ2 reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Butan-2-ol Butan-2-ol Alkoxide Formation Alkoxide Formation Butan-2-ol->Alkoxide Formation Sodium Hydride Sodium Hydride Sodium Hydride->Alkoxide Formation 1-Iodopropane 1-Iodopropane SN2 Reaction SN2 Reaction 1-Iodopropane->SN2 Reaction Alkoxide Formation->SN2 Reaction Work-up Work-up SN2 Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound is essential for its application in research and development. The following sections detail the standard methodologies for measuring its key properties.

Determination of Boiling Point

The boiling point of this compound can be determined using the standard test method ASTM D1078 . This method is suitable for volatile organic liquids.

Methodology:

  • Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer are required.

  • Procedure: A measured volume of the sample is placed in the distillation flask. The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which a specified percentage of the sample has distilled.

  • Data Analysis: The observed boiling point is corrected for atmospheric pressure.

The following diagram outlines the experimental workflow for determining the boiling point.

Boiling_Point_Determination Sample Preparation Sample Preparation Apparatus Setup (ASTM D1078) Apparatus Setup (ASTM D1078) Sample Preparation->Apparatus Setup (ASTM D1078) Heating and Distillation Heating and Distillation Apparatus Setup (ASTM D1078)->Heating and Distillation Temperature and Volume Recording Temperature and Volume Recording Heating and Distillation->Temperature and Volume Recording Data Analysis and Correction Data Analysis and Correction Temperature and Volume Recording->Data Analysis and Correction Final Boiling Point Final Boiling Point Data Analysis and Correction->Final Boiling Point

Caption: Experimental workflow for boiling point determination.

Determination of Density

The density of this compound can be measured using a digital density meter according to the ASTM D4052 standard.

Methodology:

  • Apparatus: A digital density meter with a U-tube oscillating element and a temperature-controlled cell.

  • Procedure: The instrument is calibrated with dry air and a reference standard of known density (e.g., pure water). The sample is then introduced into the U-tube, and the instrument measures the oscillation period of the tube.

  • Data Analysis: The density is calculated from the oscillation period and the calibration constants. The measurement is performed at a specified temperature.

Determination of Refractive Index

The refractive index of this compound can be determined using an Abbe refractometer .

Methodology:

  • Apparatus: An Abbe refractometer with a light source (typically a sodium lamp) and a temperature-controlled prism.

  • Procedure: A few drops of the sample are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Data Analysis: The refractive index is read directly from the instrument's scale. The measurement is performed at a specified temperature, typically 20°C or 25°C.

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using the Reid method (ASTM D323) , although this method is more commonly used for petroleum products. For a pure compound, a static or dynamic vapor pressure apparatus would provide more accurate results.

Methodology (Static Method):

  • Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum line.

  • Procedure: The sample is placed in the cell, which is then evacuated to remove air. The cell is heated to the desired temperature, and the pressure is allowed to equilibrate.

  • Data Analysis: The equilibrium pressure is recorded as the vapor pressure at that temperature. This process is repeated at various temperatures to obtain a vapor pressure curve.

The following diagram illustrates a generalized workflow for determining these physicochemical properties.

Physicochemical_Property_Determination cluster_density Density (ASTM D4052) cluster_refractive_index Refractive Index (Abbe Refractometer) cluster_vapor_pressure Vapor Pressure (Static Method) D1 Instrument Calibration D2 Sample Injection D1->D2 D3 Measurement D2->D3 R1 Instrument Calibration R2 Sample Application R1->R2 R3 Measurement R2->R3 V1 Sample Degassing V2 Temperature Equilibration V1->V2 V3 Pressure Measurement V2->V3 This compound Sample This compound Sample This compound Sample->D1 This compound Sample->R1 This compound Sample->V1

Caption: Workflow for determining key physicochemical properties.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2-propoxybutane (sec-butyl propyl ether), with a particular focus on its stereoisomers. This document delves into the structural variations, physicochemical properties, and potential methodologies for the synthesis and separation of these compounds, offering valuable insights for professionals in chemical research and drug development.

Introduction to this compound

This compound, an ether with the chemical formula C₇H₁₆O, is also known by its synonym, sec-butyl propyl ether. Its structure consists of a propyl group and a sec-butyl group linked by an oxygen atom. The connectivity of the sec-butyl group introduces a chiral center, leading to the existence of stereoisomers. Understanding the distinct properties and behaviors of these isomers is crucial for applications where stereochemistry plays a critical role, such as in the development of chiral drugs and fine chemicals.

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₇H₁₆O), two main types of isomerism are observed: constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. The molecular formula C₇H₁₆O can represent a variety of ethers and alcohols. Some examples of constitutional isomers of this compound include:

  • Other Ethers:

    • 1-Propoxybutane

    • 1-Isopropoxybutane

    • 2-Isopropoxybutane

    • 1-Methoxyhexane

    • 2-Methoxyhexane

    • 3-Methoxyhexane

    • 1-Ethoxy-pentane

    • 2-Ethoxypentane

    • 3-Ethoxypentane

  • Heptanols (Alcohols):

    • 1-Heptanol

    • 2-Heptanol

    • 3-Heptanol

    • 4-Heptanol

The differing atomic arrangements of these constitutional isomers lead to distinct physical and chemical properties, such as boiling point, melting point, and reactivity.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Due to the presence of a chiral carbon atom (the second carbon of the butane (B89635) chain, bonded to the oxygen, a hydrogen, a methyl group, and an ethyl group), this compound exists as a pair of enantiomers.

  • (R)-2-Propoxybutane

  • (S)-2-Propoxybutane

Enantiomers are non-superimposable mirror images of each other. They possess identical physical properties in an achiral environment (e.g., boiling point, melting point, density) but exhibit different behavior in the presence of other chiral molecules and rotate plane-polarized light in opposite directions.

Physicochemical Properties

While specific experimental data for the individual enantiomers of this compound are scarce in publicly available literature, the properties of the racemic mixture have been reported. It is important to note that for enantiomers, physical properties such as boiling and melting points are expected to be identical.[1] Any reported differences would likely be due to impurities or measurement conditions.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

PropertyRacemic this compound (Estimated/Reported)(R)-2-Propoxybutane (Predicted)(S)-2-Propoxybutane (Predicted)
Molecular Formula C₇H₁₆OC₇H₁₆OC₇H₁₆O
Molecular Weight 116.20 g/mol 116.20 g/mol 116.20 g/mol
Boiling Point ~110-117 °C[2][3]~110-117 °C~110-117 °C
Melting Point ~ -95 °C (estimate)[2]~ -95 °C~ -95 °C
Density ~0.77 g/cm³[4]~0.77 g/cm³~0.77 g/cm³
Refractive Index ~1.395[4]~1.395~1.395
Optical Rotation, [α]ᴅ 0° (racemic mixture)Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer.Predicted to be equal in magnitude and opposite in sign to the (R)-enantiomer.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound enantiomers are not widely published. However, based on established chemical principles, plausible methodologies can be outlined.

Proposed Enantioselective Synthesis of (S)-2-Propoxybutane via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[5][6] To achieve an enantioselective synthesis of (S)-2-propoxybutane, a chiral starting material is required. One possible route involves the reaction of sodium propoxide with (R)-2-bromobutane. The Sₙ2 reaction proceeds with an inversion of stereochemistry at the chiral center.

Reaction:

(R)-2-bromobutane + Sodium propoxide → (S)-2-propoxybutane + Sodium bromide

Experimental Workflow:

G cluster_prep Preparation of Sodium Propoxide cluster_reaction Williamson Ether Synthesis cluster_workup Work-up and Purification propanol Propan-1-ol propoxide Sodium Propoxide in Propan-1-ol propanol->propoxide Reaction na_metal Sodium Metal na_metal->propoxide reaction_mixture Reaction Mixture propoxide->reaction_mixture r_2_bromobutane (R)-2-bromobutane r_2_bromobutane->reaction_mixture reflux Cooled Reaction Mixture reaction_mixture->reflux Reflux extraction Liquid-Liquid Extraction reflux->extraction Addition of Water and Ether drying Drying of Organic Layer extraction->drying Separation and Collection of Organic Layer distillation Fractional Distillation drying->distillation Removal of Drying Agent product (S)-2-Propoxybutane distillation->product

Caption: Proposed workflow for the enantioselective synthesis of (S)-2-propoxybutane.

Methodology:

  • Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry propan-1-ol. Carefully add small pieces of sodium metal portion-wise to the alcohol. The reaction is exothermic and produces hydrogen gas. Stir the mixture until all the sodium has reacted to form a clear solution of sodium propoxide in propan-1-ol.

  • Williamson Ether Synthesis: To the solution of sodium propoxide, add (R)-2-bromobutane dropwise at room temperature with vigorous stirring. After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. Monitor the reaction progress using gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether. Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to obtain pure (S)-2-propoxybutane.

Proposed Chiral Resolution of Racemic this compound by Gas Chromatography

Chiral gas chromatography is a powerful technique for the separation of enantiomers.[7] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Workflow:

G racemic_mixture Racemic this compound Sample gc_system Gas Chromatograph with Chiral Column racemic_mixture->gc_system Injection detector Detector (e.g., FID) gc_system->detector Elution data_system Data Acquisition System detector->data_system Signal chromatogram Chromatogram with Separated Enantiomer Peaks data_system->chromatogram Processing

Caption: Logical workflow for the chiral resolution of this compound via GC.

Methodology:

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. A suitable column would be one with a cyclodextrin-based stationary phase, known for its effectiveness in separating chiral ethers.

  • Sample Preparation: Prepare a dilute solution of racemic this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Chromatographic Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 200 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). This temperature gradient will help in achieving good separation.

    • Carrier Gas: Use a high-purity inert gas, such as helium or hydrogen, at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 250 °C).

  • Analysis: Inject a small volume of the prepared sample into the GC. The enantiomers will interact differently with the chiral stationary phase and will elute at different times, resulting in two separate peaks on the chromatogram corresponding to (R)- and (S)-2-propoxybutane. The area under each peak can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Relationships Between Isomers of this compound

The following diagram illustrates the relationships between the different types of isomers of this compound.

G cluster_isomers Isomers cluster_constitutional cluster_stereoisomers cluster_enantiomers C7H16O C₇H₁₆O constitutional Constitutional Isomers C7H16O->constitutional stereoisomers Stereoisomers C7H16O->stereoisomers ethers Other Ethers (e.g., 1-Propoxybutane) constitutional->ethers alcohols Alcohols (e.g., Heptanols) constitutional->alcohols enantiomers Enantiomers of this compound stereoisomers->enantiomers R_isomer (R)-2-Propoxybutane enantiomers->R_isomer S_isomer (S)-2-Propoxybutane enantiomers->S_isomer R_isomer->S_isomer Mirror Images

Caption: Isomeric relationships of this compound.

Conclusion

This compound serves as an excellent example of a molecule exhibiting both constitutional and stereoisomerism. The presence of a chiral center gives rise to a pair of enantiomers, (R)- and (S)-2-propoxybutane, which have distinct properties in chiral environments. While experimental data on the pure enantiomers are limited, established synthetic and analytical techniques such as the Williamson ether synthesis and chiral gas chromatography provide viable pathways for their preparation and separation. A thorough understanding of the isomeric forms of this compound is essential for its application in fields where stereochemical purity is paramount. Further research into the specific properties and enantioselective synthesis of these isomers will be valuable for advancing their potential applications in science and industry.

References

Commercial Availability and Technical Guide for 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Propoxybutane (also known as sec-butyl propyl ether), focusing on its commercial availability, suppliers, physicochemical properties, synthesis, and safety information. This document is intended to serve as a comprehensive resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a simple aliphatic ether. Its basic chemical information and physical properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms sec-Butyl propyl ether, Butane, 2-propoxy-[1]
CAS Number 61962-23-0
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol [2][3]
Boiling Point 109-117.3 °C[4]
Density 0.77 g/cm³
Refractive Index 1.395[1]
Flash Point 9 °C[1]
Melting Point -95.35 °C (estimate)
Vapor Pressure 29.6 mmHg at 25°C[2]

Commercial Availability and Suppliers

This compound is commercially available and has reached mass production, indicating its accessibility for research and manufacturing purposes.[2] It is listed by several chemical suppliers and online platforms. While a comprehensive list of all suppliers is extensive, the following table provides examples of platforms where this compound can be sourced. Purity levels of 99% are commonly cited by suppliers on these platforms.[2] For specific product grades, packaging sizes, and pricing, it is recommended to directly inquire with the suppliers.

Supplier PlatformWebsiteNotes
LookChem--INVALID-LINK--Lists multiple raw suppliers and indicates commercial mass production.
ChemNet--INVALID-LINK--Provides a database of suppliers for this chemical.
ChemicalBook--INVALID-LINK--Offers information on suppliers and basic properties.[5]
Sigma-Aldrich--INVALID-LINK--A major chemical supplier that may list this compound or structurally similar ethers.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8][9] This reaction involves the nucleophilic substitution (SN2) of a haloalkane by an alkoxide.[6]

General Reaction Scheme

There are two primary pathways for the synthesis of this compound via the Williamson ether synthesis:

Due to the SN2 mechanism, the reaction is more efficient with a less sterically hindered alkyl halide.[7] Therefore, Pathway B is generally the preferred route as it involves a primary alkyl halide (1-halopropane), which is less prone to competing elimination reactions than the secondary alkyl halide (2-halobutane) used in Pathway A.[7]

Illustrative Experimental Protocol (General)

While a specific, detailed protocol for this compound was not found in the immediate search results, a general procedure based on the Williamson ether synthesis is as follows. This should be adapted and optimized for specific laboratory conditions.

Materials:

  • sec-Butanol

  • Sodium hydride (NaH) or sodium metal (Na)

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sec-butanol in an anhydrous solvent like THF. Cool the solution in an ice bath. Carefully add sodium hydride (or sodium metal) portion-wise to the solution. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium sec-butoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium sec-butoxide solution, add 1-bromopropane dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is then allowed to warm to room temperature and may be heated to reflux for a specified period (typically 1-8 hours) to ensure the reaction goes to completion.[8]

  • Work-up: After cooling the reaction mixture to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

G cluster_prep Alkoxide Preparation cluster_reaction Sₙ2 Reaction cluster_workup Work-up & Purification sec_butanol sec-Butanol alkoxide Sodium sec-butoxide solution sec_butanol->alkoxide Dissolve in na_base Sodium Hydride (NaH) or Sodium Metal (Na) na_base->alkoxide Reacts with solvent_prep Anhydrous THF solvent_prep->alkoxide in reaction_mixture Reaction Mixture alkoxide->reaction_mixture halopropane 1-Bromopropane halopropane->reaction_mixture Add dropwise quench Quench with NH₄Cl(aq) reaction_mixture->quench extract Extract with Et₂O quench->extract wash Wash with NaHCO₃(aq) & Brine extract->wash dry Dry with MgSO₄ wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Williamson Ether Synthesis Workflow for this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for analyzing volatile organic compounds like this compound.[3] A typical GC-MS analysis would involve a non-polar or medium-polarity capillary column. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound by analyzing the chemical shifts, splitting patterns, and integration of the signals corresponding to the different protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic C-O-C stretching vibrations for the ether linkage, typically in the region of 1050-1150 cm⁻¹.

Biological Activity and Toxicology

Based on available information, this compound is primarily used as a solvent or a chemical intermediate and is not known to have any specific biological or signaling pathway activity. A review of the toxicology of aliphatic and aromatic ethers by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that for many simple ethers, there are no safety concerns at their estimated levels of intake as flavoring agents.[11] Short-chain aliphatic alcohols and ethers are generally considered to have low toxicity.[12][13] However, as with any chemical, appropriate safety precautions should be taken.

Safety Information

Safety data sheets (SDS) are the primary source of detailed safety information. The following is a summary of key safety considerations.

Hazard CategoryInformationSource(s)
Physical Hazards Flammable liquid and vapor.
Health Hazards May cause eye irritation.
Handling Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[14][15][16]
Disposal Dispose of in accordance with local, state, and federal regulations.[14][16]

For complete safety information, always refer to the Safety Data Sheet provided by the supplier.

Logical Relationship Diagram

G cluster_properties Properties cluster_applications Applications & Handling substance This compound physical Physical Properties (Boiling Point, Density, etc.) substance->physical chemical Chemical Properties (Ether Linkage) substance->chemical synthesis Synthesis (Williamson Ether Synthesis) substance->synthesis analysis Analysis (GC-MS, NMR, IR) substance->analysis safety Safety & Handling substance->safety synthesis->analysis Characterization analysis->safety Purity Assessment

Caption: Key Aspects of this compound for R&D Professionals.

References

Methodological & Application

Application Notes and Protocols: 2-Propoxybutane as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane, also known as sec-butyl propyl ether, is an organic compound with the chemical formula C₇H₁₆O.[1] It belongs to the ether class of solvents, which are widely used in organic synthesis due to their chemical inertness and ability to dissolve a broad range of nonpolar and moderately polar compounds. While specific applications of this compound as a reaction solvent are not extensively documented in publicly available literature, its properties as an alkyl ether allow for informed consideration of its potential uses. These application notes provide a general overview of the anticipated properties and potential applications of this compound as a reaction solvent, based on the known characteristics of similar alkyl ethers.

Physicochemical Properties

Understanding the physical and chemical properties of a solvent is crucial for its selection in a chemical reaction. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₆O[1][2][3]
Molecular Weight 116.20 g/mol [1][2][3]
CAS Number 61962-23-0[1][2][3]
Boiling Point 109-117.3 °C (estimate)[2][3]
Density ~0.77 g/cm³ (estimate)[3]
Flash Point 9 °C[3]
Synonyms sec-Butyl propyl ether, Propyl sec-butyl ether[1][3]

Potential Applications as a Reaction Solvent

Based on the general properties of alkyl ethers, this compound could potentially be employed in a variety of organic reactions. Ethers are valued for their lack of acidic protons and general stability under both basic and neutral conditions.

Logical Workflow for Solvent Selection:

A Reaction Type B Required Solvent Properties (e.g., Aprotic, Non-polar) A->B C Consider Alkyl Ethers B->C D Evaluate this compound (Boiling Point, Solubility) C->D E Experimental Validation D->E

Caption: A logical workflow for considering this compound as a reaction solvent.

1. Reactions Requiring Aprotic Solvents:

Many organometallic reactions are sensitive to protic solvents (e.g., water, alcohols). This compound, being an ether, is aprotic and would not decompose sensitive reagents.

  • Grignard Reactions: While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions, other aprotic ethers can also be suitable. The key role of the ether is to solvate the magnesium center of the Grignard reagent, which is essential for its formation and reactivity.

  • Organolithium Reactions: Similar to Grignard reagents, organolithium reagents are highly basic and require aprotic solvents.

2. Nucleophilic Substitution Reactions (S\N2):

Polar aprotic solvents are often favored for S\N2 reactions as they can solvate the cation while leaving the nucleophile relatively free to attack. While this compound is not highly polar, its ether oxygen can provide some stabilization.

3. General Purpose Inert Solvent:

For reactions that do not have stringent solvent polarity requirements but need a non-reactive medium, this compound could serve as a suitable solvent. Its relatively higher boiling point compared to diethyl ether could be advantageous for reactions requiring elevated temperatures.

Experimental Protocols (General Guidelines)

Note: The following are generalized protocols and should be adapted based on the specific requirements of the reaction being performed. Due to the lack of specific literature examples for this compound, these are based on standard procedures using similar ether solvents.

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol is suitable for reactions sensitive to air and moisture, such as those involving organometallic reagents.

Experimental Workflow:

A Dry Glassware B Assemble Apparatus under Inert Gas (e.g., Nitrogen, Argon) A->B C Add this compound (Anhydrous) B->C D Add Reactants C->D E Run Reaction at Desired Temperature D->E F Work-up and Purification E->F

Caption: A general experimental workflow for reactions in an inert solvent.

Materials:

  • Anhydrous this compound

  • Reactants

  • Dry glassware

  • Inert gas supply (Nitrogen or Argon)

  • Standard reaction work-up and purification reagents and equipment

Procedure:

  • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) and purge with inert gas.

  • Transfer the required volume of anhydrous this compound to the reaction flask via a syringe or cannula.

  • Add the reactants to the flask. Solid reagents should be added under a positive pressure of inert gas. Liquid reagents should be added via syringe.

  • Stir the reaction mixture and maintain the desired temperature for the appropriate amount of time.

  • Upon completion, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution).

  • Perform a standard aqueous work-up to extract the product.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by a suitable method (e.g., chromatography, distillation, recrystallization).

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Flammability: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably in a fume hood.

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light, especially during prolonged storage. It is advisable to test for the presence of peroxides before use, particularly before distillation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

While this compound is not a commonly cited reaction solvent, its properties as an aprotic alkyl ether suggest its potential utility in a range of organic reactions, particularly those requiring an inert medium. Its higher boiling point relative to some common ethers may offer an advantage in certain applications. Researchers are encouraged to consider this compound as a potential alternative solvent and to conduct small-scale trials to validate its suitability for their specific transformations. The lack of extensive data also presents an opportunity for further investigation into the solvent effects and applications of this compound in organic synthesis.

References

Applications of 2-Propoxybutane in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-propoxybutane (also known as sec-butyl propyl ether) in organic synthesis. While specific documented applications are limited in publicly available literature, its utility can be extrapolated from the general reactivity and properties of aliphatic ethers. This guide covers its synthesis, potential applications as a solvent and a chemical intermediate, and includes detailed experimental protocols for representative reactions.

Introduction

This compound is a dialkyl ether with the chemical formula C₇H₁₆O. Its structure features a propyl group and a sec-butyl group linked by an oxygen atom. Like other simple ethers, it is a relatively inert, aprotic solvent capable of solvating a variety of organic compounds. Its potential applications in organic synthesis primarily fall into two categories: as a reaction solvent and as a starting material or intermediate for the synthesis of other molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling and use in experimental setups.

PropertyValueReference
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1][2]
Boiling Point 109-117.3 °C (estimate)[1][3]
Density 0.7684 g/cm³ (estimate)[1][3]
Refractive Index 1.3897 - 1.395 (estimate)[1][3]
Flash Point 9 °C[1]
Melting Point -95.35 °C (estimate)[3]
Vapor Pressure 29.6 mmHg at 25°C[3]

Application I: Synthesis of this compound via Williamson Ether Synthesis

The most common and versatile method for the laboratory preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction involves the Sₙ2 displacement of a halide from an alkyl halide by an alkoxide ion. For the synthesis of this compound, there are two possible routes: the reaction of sodium propoxide with 2-bromobutane (B33332), or the reaction of sodium sec-butoxide (B8327801) with 1-bromopropane (B46711). The latter is generally preferred to minimize the competing E2 elimination reaction that can occur with secondary halides.

Experimental Protocol: Synthesis of this compound from 2-Butanol (B46777) and 1-Bromopropane

This protocol is adapted from standard Williamson ether synthesis procedures.

Reaction Scheme:

Williamson Ether Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction reactant1 2-Butanol intermediate1 Sodium sec-butoxide reactant1->intermediate1 reactant2 Sodium Hydride (NaH) reactant2->intermediate1 in THF product This compound intermediate1->product byproduct1 H₂ intermediate1->byproduct1 reactant3 1-Bromopropane reactant3->product byproduct2 NaBr product->byproduct2

Figure 1. Reaction pathway for the synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Butanol74.127.41 g (9.15 mL)0.10
Sodium Hydride (60% dispersion in mineral oil)24.004.40 g0.11
1-Bromopropane123.0013.53 g (10.0 mL)0.11
Anhydrous Tetrahydrofuran (THF)-100 mL-
Diethyl Ether-150 mL-
Saturated Aqueous NH₄Cl-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Alkoxide Formation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add 50 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add 2-butanol dropwise from the dropping funnel over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Sₙ2 Reaction: Cool the resulting sodium sec-butoxide solution back to 0 °C. Add 1-bromopropane dropwise from the dropping funnel. After the addition, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation. Collect the fraction boiling at approximately 110-117 °C.

Expected Yield: 60-70%

Application II: this compound as a Solvent in Grignard Reactions

Ethers are the solvents of choice for Grignard reactions because they are aprotic and the lone pairs of electrons on the oxygen atom solvate and stabilize the magnesium center of the Grignard reagent. While diethyl ether and THF are most commonly used, this compound, with its higher boiling point (110-117 °C) compared to diethyl ether (34.6 °C), can be advantageous for reactions requiring higher temperatures.

Experimental Protocol: Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde (B42025) using this compound as a Solvent

This protocol illustrates the use of an ether solvent in a classic Grignard reaction to form a secondary alcohol.

Reaction Scheme:

Grignard Reaction cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Work-up reactant1 Bromobenzene (B47551) intermediate1 Phenylmagnesium Bromide reactant1->intermediate1 reactant2 Magnesium reactant2->intermediate1 in this compound intermediate2 Magnesium Alkoxide Intermediate intermediate1->intermediate2 reactant3 Benzaldehyde reactant3->intermediate2 product Diphenylmethanol (B121723) intermediate2->product H₃O⁺

Figure 2. Grignard reaction workflow.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.312.67 g0.11
Bromobenzene157.0115.7 g (10.5 mL)0.10
Benzaldehyde106.1210.6 g (10.2 mL)0.10
Anhydrous this compound116.20150 mL-
Anhydrous Diethyl Ether-50 mL-
Saturated Aqueous NH₄Cl-100 mL-
1 M HCl-As needed-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Grignard Reagent Formation: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings. Add 50 mL of anhydrous this compound. In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous this compound. Add a small portion (about 5 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If not, a small crystal of iodine can be added as an activator. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at 60-70 °C for 1 hour to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition: Cool the Grignard reagent solution to 0 °C with an ice bath. Prepare a solution of benzaldehyde in 50 mL of anhydrous this compound in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of saturated aqueous NH₄Cl solution. Stir until the ice has melted and the magnesium salts have dissolved. If solids persist, add 1 M HCl dropwise until a clear solution is obtained.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude diphenylmethanol can be purified by recrystallization from a suitable solvent like hexanes or ethanol.

Expected Yield: 75-85%

Application III: Cleavage of this compound to Form Alkyl Halides

Ethers are generally unreactive but can be cleaved by strong acids like HBr and HI. This reaction is useful for converting ethers back into alcohols and alkyl halides. The cleavage of this compound with a strong acid like HBr will proceed via an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions, but typically results in a mixture of 1-bromopropane, 2-bromobutane, propanol, and 2-butanol. With excess HBr and heat, the alcohols will be converted to their corresponding alkyl bromides.

Experimental Protocol: Acidic Cleavage of this compound with HBr

This protocol is based on general procedures for ether cleavage.

Reaction Scheme:

Ether Cleavage reactant1 This compound product1 2-Bromobutane reactant1->product1 product2 1-Bromopropane reactant1->product2 reactant2 HBr (excess) reactant2->product1 Δ reactant2->product2 Δ byproduct H₂O product1->byproduct product2->byproduct

Figure 3. Cleavage of this compound with excess HBr.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound116.205.81 g (7.5 mL)0.05
48% Hydrobromic Acid (aq)80.9134 mL~0.30
Diethyl Ether-100 mL-
Saturated Aqueous NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous Calcium Chloride-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound and 48% aqueous hydrobromic acid.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 3-4 hours. The reaction mixture will separate into two layers.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the lower aqueous layer. Wash the organic layer with water, then carefully with saturated aqueous NaHCO₃ solution until the effervescence ceases, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous calcium chloride. Filter, and purify the mixture of alkyl bromides by fractional distillation.

Expected Products and Yields:

The reaction will produce a mixture of 2-bromobutane and 1-bromopropane. The relative yields will depend on the specific reaction conditions. A high yield of the mixed alkyl bromides is expected.

Application IV: Potential Use in Flavor and Fragrance Synthesis

Conclusion

This compound is a versatile, though not widely documented, chemical in organic synthesis. Its primary applications are as a higher-boiling point aprotic solvent, particularly for organometallic reactions, and as a substrate for the synthesis of other compounds via cleavage or other transformations. The provided protocols offer a foundation for its synthesis and use in common organic reactions, and can be adapted by researchers for specific applications in academic and industrial settings.

References

Application Notes and Protocols for the Analytical Identification of 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane (also known as sec-butyl propyl ether) is an aliphatic ether with the chemical formula C7H16O.[1][2] Its accurate identification and quantification are crucial in various research and development settings, including its use as a solvent or as an intermediate in organic synthesis. These application notes provide detailed protocols for the identification and characterization of this compound using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the appropriate handling, storage, and analysis of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H16O[1][2]
Molecular Weight 116.20 g/mol [1][2][3]
CAS Number 61962-23-0[1][2]
Boiling Point (estimated) 117.3 °C[2]
Density (estimated) 0.7684 g/cm³[2]
Refractive Index (estimated) 1.3897[2]
Vapor Pressure (at 25°C) 29.6 mmHg[2]

Analytical Workflow for Identification

A logical workflow for the comprehensive identification and characterization of this compound is outlined below. This process ensures a multi-faceted approach, leading to a high-confidence identification.

analytical_workflow Figure 1. Analytical Workflow for this compound Identification cluster_separation Separation & Initial Detection cluster_spectroscopic_id Spectroscopic Identification cluster_confirmation Data Analysis & Confirmation gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) data_analysis Spectral Data Interpretation & Database Comparison gc_ms->data_analysis Retention Time & Mass Spectrum nmr Nuclear Magnetic Resonance (NMR) (1H & 13C) nmr->data_analysis Chemical Shifts & Coupling Constants ftir Fourier-Transform Infrared (FTIR) ftir->data_analysis Vibrational Frequencies final_id Confirmed Identification of This compound data_analysis->final_id

Caption: Analytical Workflow for this compound Identification

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. It provides both retention time data for chromatographic separation and a mass spectrum for structural elucidation.

a. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dissolve a known quantity in the chosen solvent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

b. Instrumentation and Conditions:

A standard GC-MS system can be utilized with the parameters outlined in Table 2.

Table 2: Suggested GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 6890N or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °C
MS System Agilent 5975 or equivalent
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-300

c. Data Analysis:

  • Qualitative Identification: The identity of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The fragmentation pattern is key to identification.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards. The concentration of this compound in unknown samples is then determined from this curve.

d. Expected Mass Spectrum Data:

While a full, experimentally derived fragmentation pattern is proprietary to spectral databases, the major fragments can be predicted based on the structure of this compound. The molecular ion peak (M+) would be at m/z 116. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

Table 3: Predicted Major Mass Fragments for this compound

m/zPossible Fragment Structure
116[CH3CH2CH2OCH(CH3)CH2CH3]+• (Molecular Ion)
87[CH3CH2CH2OCH(CH3)]+
73[CH3CH2CH2O]+
57[CH(CH3)CH2CH3]+
43[CH3CH2CH2]+
29[CH3CH2]+
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for the unambiguous structural confirmation of this compound.

a. Sample Preparation:

  • For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[4]

  • Ensure the sample is completely dissolved. If necessary, vortex or gently warm the sample.

  • Filter the solution through a pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

b. Instrumentation and Conditions:

A standard NMR spectrometer can be used. Typical parameters are provided in Table 4.

Table 4: Suggested NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 300-600 MHz75-150 MHz
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Number of Scans 16-64512-2048
Relaxation Delay 1-2 s2-5 s

c. Expected Spectral Data:

Based on the structure of this compound, specific chemical shifts and multiplicities are expected in both ¹H and ¹³C NMR spectra. Hydrogens and carbons on carbons adjacent to the ether oxygen will be shifted downfield.[6][7]

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-O-CH -~3.4 - 3.6~75 - 80
-O-CH₂ -~3.3 - 3.5~70 - 75
-O-CH-CH₂ -~1.4 - 1.6~25 - 30
-O-CH₂-CH₂ -~1.5 - 1.7~20 - 25
-O-CH-CH₂-CH₃ ~0.8 - 1.0~10 - 15
-O-CH₂-CH₂-CH₃ ~0.9 - 1.1~10 - 15
-O-CH(CH₃ )-~1.1 - 1.3~15 - 20

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorption will be the C-O-C ether linkage.

a. Sample Preparation:

  • Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): Apply a small amount of the liquid sample directly onto the ATR crystal. This is often the simplest method for liquid samples.

b. Instrumentation and Conditions:

A standard FTIR spectrometer can be used.

Table 6: Suggested FTIR Spectrometer Parameters

ParameterRecommended Setting
Scan Range 4000 - 600 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

c. Expected Spectral Data:

The FTIR spectrum of this compound will be characterized by C-H stretching and bending vibrations, and a strong, characteristic C-O stretching band.

Table 7: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H stretch (alkane)Strong
1465-1450C-H bend (methylene and methyl)Medium
1380-1370C-H bend (methyl)Medium
1150-1085 C-O-C stretch (ether) Strong

The absence of a broad O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ helps to confirm that the compound is an ether and not an alcohol or a carbonyl-containing compound.

Conclusion

The combination of GC-MS, NMR, and FTIR spectroscopy provides a robust and reliable framework for the unequivocal identification and characterization of this compound. The protocols and expected data presented in these application notes serve as a comprehensive guide for researchers and scientists in various fields. For quantitative purposes, GC-MS with the use of appropriate calibration standards is the recommended technique.

References

Application Note: Gas Chromatography for the Analysis of 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propoxybutane (sec-butyl propyl ether) is an ether solvent with applications in various chemical processes.[1] Its analysis is crucial for quality control, process monitoring, and safety assessment. Gas chromatography (GC) is a highly effective technique for the separation and quantification of volatile organic compounds like this compound, offering high resolution, sensitivity, and speed.[2] This application note details a robust gas chromatography method for the analysis of this compound.

Analytical Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the recommended technique for the quantitative analysis of this compound. The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for this application. For identification purposes, a mass spectrometer (MS) can be used as a detector (GC-MS).[3][4]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[5][6] For liquid samples, a simple dilution in a volatile solvent is typically sufficient.[7]

  • Solvent Selection: A low-boiling, high-purity solvent that does not co-elute with the analyte or other components of interest should be chosen. Methanol (B129727) or hexane (B92381) are common choices depending on the sample matrix polarity.[5]

  • Dilution: Samples should be diluted to a concentration within the linear range of the detector, typically in the range of 0.1 to 1 mg/mL.[7]

  • Vial Selection: Use standard 2 mL autosampler vials with septa caps (B75204) to prevent solvent evaporation and sample contamination.[5]

For samples where this compound is a minor component in a complex matrix, solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte prior to GC analysis.

Experimental Protocol

This protocol provides a general method for the GC-FID analysis of this compound. Method optimization may be required depending on the specific sample matrix and analytical objectives.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Methanol, HPLC or GC grade

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • GC autosampler vials (2 mL) with caps and septa

2. Standard Preparation

  • Prepare a stock solution of this compound at a concentration of 10 mg/mL by accurately weighing 100 mg of this compound and dissolving it in 10 mL of methanol in a volumetric flask.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples. A typical range would be 1, 5, 10, 50, and 100 µg/mL.

3. Sample Preparation

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dilute the sample with methanol to a final concentration expected to be within the calibration range.

  • Mix thoroughly.

  • Transfer an aliquot of the diluted sample into a 2 mL GC vial for analysis.

4. Gas Chromatography Conditions

The following table summarizes the recommended GC-FID conditions for the analysis of this compound.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless Inlet
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temperature: 50 °C, hold for 2 minutes
Ramp: 10 °C/min to 150 °C
Hold: 2 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression on the calibration curve to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram

GC_Analysis_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Standard_Prep Standard Preparation (Stock & Dilutions) GC_Vial Transfer to 2 mL GC Vial Standard_Prep->GC_Vial Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Dilution in Methanol) Sample_Prep->GC_Vial GC_Injection GC Injection (1 µL) GC_Vial->GC_Injection GC_Separation Chromatographic Separation (DB-5 Column) GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Acquisition Data Acquisition (Chromatogram) FID_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Quantification of 2-Propoxybutane using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-propoxybutane. Due to the absence of a significant UV chromophore in this compound, this method employs a Refractive Index (RI) detector for universal detection. The proposed protocol is based on reversed-phase chromatography, which is well-suited for the analysis of non-polar small molecules.[1][2] This application note provides a detailed experimental protocol, a summary of expected quantitative data, and a workflow diagram to guide researchers in the analysis of this compound.

Introduction

This compound is a simple ether that may be present as a raw material, intermediate, or impurity in various chemical and pharmaceutical manufacturing processes. Accurate and reliable quantification of this compound is crucial for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of compounds in a mixture.[3]

This application note details a proposed reversed-phase HPLC method coupled with Refractive Index (RI) detection for the analysis of this compound. RI detectors are universal detectors that respond to changes in the refractive index of the mobile phase as the analyte elutes, making them suitable for compounds with weak or no UV absorbance.[4][5][6]

Data Presentation

The following table summarizes the expected, hypothetical quantitative data for the analysis of this compound using the proposed HPLC method.

ParameterExpected Value
Retention Time (tR) 5.8 min
Limit of Detection (LOD) 10 µg/mL
Limit of Quantification (LOQ) 30 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).

  • Reagents: HPLC grade Acetonitrile and ultrapure water.

  • Standard: this compound (analytical standard grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: Refractive Index (RI) Detector, maintained at a stable temperature.

  • Run Time: 10 minutes

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound analytical standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 30 µg/mL to 500 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.

  • Inject the prepared calibration standards, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution & Filtration) Injection Injection into HPLC SamplePrep->Injection StandardPrep Standard Preparation (Serial Dilution) StandardPrep->Injection MobilePhasePrep Mobile Phase Preparation (Acetonitrile:Water) MobilePhasePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Elution Detection Detection (RI Detector) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Standard Operating Procedures for Handling 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed standard operating procedures (SOPs) for the safe handling, use, and disposal of 2-Propoxybutane (also known as sec-butyl propyl ether). These guidelines are intended for laboratory personnel in research, development, and academic settings.

Introduction and Scope

This compound is a colorless liquid ether.[1] Like many ethers, it is flammable and can form explosive peroxides upon exposure to air and light. This SOP outlines the necessary precautions and procedures to minimize risks associated with its handling. Adherence to these procedures is mandatory for all personnel working with this chemical.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any new experimental work involving this compound. The primary hazards include:

  • Flammability: this compound is a flammable liquid with a flash point of 9°C.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.

  • Peroxide Formation: Ethers like this compound can form explosive peroxides when exposed to oxygen and light. These peroxides can detonate upon heat, shock, or friction.

  • Health Hazards: While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if inhaled, ingested, or in contact with skin. Similar solvents can cause irritation to the skin, eyes, and respiratory tract.

Data Presentation

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₆O[1][2][3][4][5]
Molecular Weight 116.20 g/mol [1][3][5]
CAS Number 61962-23-0[1][2][3][4][5]
Appearance Colorless liquid[1]
Boiling Point 109-117.3°C[2][3][4]
Melting Point -95.35°C (estimate)[3][4]
Flash Point 9°C[2]
Density 0.7684 - 0.77 g/cm³[2][3][4]
Vapor Pressure 29.6 mmHg at 25°C[2][3]
Refractive Index 1.3897 - 1.395[2][3][4]

Table 2: Safety and Handling Information

ParameterGuideline
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat, closed-toe shoes.[6][7][8][9]
Engineering Controls Use in a certified chemical fume hood.[10][11]
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12][13][14] Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).
Incompatible Materials Oxidizing agents, strong acids.[12][14]
Fire Extinguishing Media Carbon dioxide, dry chemical powder, or alcohol-resistant foam.[13]

Experimental Protocols

4.1. General Handling Procedures

  • Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is accessible. Verify that the chemical fume hood is functioning correctly.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in Table 2.

  • Dispensing:

    • Ground all containers and equipment to prevent static discharge.[12][13]

    • Use only spark-proof tools.[12][13]

    • Carefully uncap the container, equalizing the pressure.

    • Dispense the required amount of this compound slowly and carefully to avoid splashing.

  • Post-Handling:

    • Tightly seal the container immediately after use.

    • Clean the work area with an appropriate solvent and decontaminate if necessary.

    • Remove and properly dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water.

4.2. Peroxide Detection and Management

Ethers are known to form explosive peroxides. It is crucial to test for the presence of peroxides before using this compound, especially if the container has been opened previously or stored for an extended period.

  • Frequency of Testing:

    • Test upon receipt of a new container if the manufacturing date is not recent.

    • Test before each use for containers that have been opened.

    • Test every 3-6 months for stored, opened containers.

  • Testing Protocol:

    • Use commercially available peroxide test strips.

    • In a chemical fume hood, dip the test strip into the this compound for 1-2 seconds.

    • Allow the strip to air dry and compare the color change to the chart provided with the test strips.

    • Record the date and the peroxide concentration on the container label.

  • Action Levels:

    • < 20 ppm: Safe for use.

    • 20-100 ppm: Use with caution. Do not distill or concentrate.

    • > 100 ppm: DANGER! Do not handle. Contact Environmental Health and Safety (EHS) for immediate disposal.

4.3. Spill and Emergency Procedures

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If flammable vapors are present, turn off all ignition sources.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Using non-sparking tools, collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact the institutional emergency response team and EHS.

    • Provide details of the spill, including the chemical identity and quantity.

  • Fire:

    • If the fire is small and you are trained to use a fire extinguisher, use a CO₂ or dry chemical extinguisher.

    • For larger fires, evacuate the area and call for emergency services.

  • Exposure:

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.4. Waste Disposal

  • All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

  • Follow all institutional and local regulations for hazardous waste disposal.

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation cluster_dispense Dispensing cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 disp1 Ground Equipment prep3->disp1 disp2 Use Spark-Proof Tools disp1->disp2 disp3 Dispense Slowly disp2->disp3 post1 Seal Container disp3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Gloves post2->post3 post4 Wash Hands post3->post4

Caption: General workflow for handling this compound.

Peroxide_Testing_Protocol start Test for Peroxides dip_strip Dip test strip in this compound start->dip_strip read_result Compare color to chart dip_strip->read_result record_result Record date and concentration on container read_result->record_result decision Peroxide Level? record_result->decision safe < 20 ppm: Safe for use decision->safe < 20 ppm caution 20-100 ppm: Use with caution (Do not concentrate) decision->caution 20-100 ppm danger > 100 ppm: DANGER! Contact EHS for disposal decision->danger > 100 ppm Spill_Response_Logic cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill < 100 mL spill_size->small_spill Small large_spill > 100 mL spill_size->large_spill Large ss1 Alert others in area small_spill->ss1 ls1 Evacuate Laboratory large_spill->ls1 ss2 Remove ignition sources ss1->ss2 ss3 Contain with absorbent ss2->ss3 ss4 Collect waste ss3->ss4 ls2 Activate Alarm ls1->ls2 ls3 Contact Emergency Response ls2->ls3

References

Application Notes and Protocols for the Safe Storage and Disposal of 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and disposal of 2-propoxybutane in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.

Properties and Hazards of this compound

This compound, also known as sec-butyl propyl ether, is a flammable liquid and requires careful handling to prevent accidents.[1][2]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValue
Molecular Formula C₇H₁₆O[1][2][3][4]
Molecular Weight 116.20 g/mol [3][5]
Appearance Colorless liquid
Boiling Point 109-110 °C at 760 mmHg[1][6][7]
Flash Point 9 °C[1]
Density 0.77 g/cm³[1][2]
Vapor Pressure 29.6 mmHg at 25°C[1]
Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled)

Safe Storage Protocol

Proper storage of this compound is essential to prevent fires, explosions, and exposure.

2.1. Storage Area Requirements

  • Store in a designated, well-ventilated, and cool area away from direct sunlight and heat sources.[8][9]

  • The storage area should be equipped with appropriate fire suppression equipment, such as a Class B fire extinguisher (carbon dioxide or dry chemical).

  • Ensure the storage location is separate from incompatible materials, particularly oxidizing agents, strong acids, and strong bases.[8]

  • Keep containers in a secondary containment tray to manage potential leaks.[9]

2.2. Container and Labeling Requirements

  • Store this compound in its original, tightly sealed container.[9]

  • If transferring to a different container, ensure it is made of a compatible material and is properly labeled with the chemical name, concentration, and hazard symbols.[9]

  • All containers must be clearly labeled in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

2.3. Personal Protective Equipment (PPE) for Handling and Storage

A risk assessment should be conducted to determine the appropriate level of PPE.[6] However, the following are generally recommended:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[10][11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[10][11][12]

  • Body Protection: A lab coat or chemical-resistant apron.[10][11]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]

Diagram 1: Logical Workflow for Safe Storage of this compound

Safe_Storage_Workflow cluster_storage Storage Protocol Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Label Verify GHS Label Inspect->Label Store Store in Designated Area Label->Store Segregate Segregate from Incompatibles Store->Segregate Contain Use Secondary Containment Segregate->Contain

Caption: Workflow for the safe receipt and storage of this compound.

Safe Disposal Protocol

Dispose of this compound in accordance with all local, state, and federal regulations. Never dispose of it down the drain.

3.1. Waste Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealed waste container.

  • The waste container should be made of a material compatible with this compound.

  • Do not mix with other waste streams unless compatibility has been confirmed.

3.2. Disposal Methods

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The most common disposal techniques for flammable organic solvents are:

  • Incineration: Controlled burning at high temperatures in a hazardous waste incinerator is the preferred method.

  • Chemical Treatment: In some cases, chemical treatment to neutralize the hazardous properties may be an option, but this should only be performed by trained personnel with appropriate facilities.

Table 2: Disposal Options for this compound

Disposal MethodDescriptionSuitability
Licensed Hazardous Waste Disposal Collection and disposal by a certified environmental services company.Highly Recommended
Incineration High-temperature combustion to destroy the chemical.Recommended
Chemical Neutralization Not a standard procedure for this compound and requires expert evaluation.Not Generally Recommended
Landfill Prohibited for liquid hazardous waste.Unsuitable
Sewer/Drain Disposal Prohibited due to flammability and environmental hazards.Unsuitable

3.3. Experimental Protocol for Small Spill Clean-up

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[1]

  • Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill.[8][12]

  • Absorb the Liquid: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Once the liquid is absorbed, use non-sparking tools to collect the material into a designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Seal the waste container and label it appropriately for disposal by a licensed hazardous waste contractor.

Diagram 2: Decision-Making Workflow for this compound Disposal

Disposal_Decision_Workflow cluster_disposal Disposal Protocol Start Unused or Waste This compound Is_Contaminated Is it Contaminated? Start->Is_Contaminated Collect_Waste Collect in Labeled Hazardous Waste Container Is_Contaminated->Collect_Waste Yes Is_Contaminated->Collect_Waste No Contact_EHS Contact Environmental Health & Safety Officer Collect_Waste->Contact_EHS Arrange_Pickup Arrange for Pickup by Licensed Waste Vendor Contact_EHS->Arrange_Pickup Incineration Incineration Arrange_Pickup->Incineration

Caption: Decision-making process for the proper disposal of this compound.

References

The Role of 2-Propoxybutane as a Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane (also known as sec-butyl propyl ether) is a dialkyl ether that, while not extensively documented as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), holds potential as a building block and solvent in organic synthesis. Its structure, featuring both propyl and sec-butyl groups, imparts specific physical and chemical properties that can be leveraged in various chemical transformations. This document provides an overview of its properties, potential synthetic routes, and hypothetical applications as a chemical intermediate, along with detailed experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, use in reactions, and purification.

PropertyValueReference
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1][2]
CAS Number 61962-23-0[1]
Boiling Point 110-117.3 °C (estimate)[3]
Density 0.7684 g/cm³ (estimate)
Appearance Colorless liquid
Solubility Insoluble in water, soluble in organic solvents
Vapor Pressure 29.6 mmHg at 25°C

Synthesis of this compound

The most common and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. An alternative, though less common for this specific ether, would be an acid-catalyzed dehydration of a mixture of propan-1-ol and butan-2-ol.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1-bromopropane (B46711) and sodium sec-butoxide (B8327801). This route is generally preferred as it involves a primary alkyl halide, which is less prone to elimination side reactions compared to a secondary alkyl halide.

Materials:

  • Butan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromopropane

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium sec-butoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add butan-2-ol (1.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ether Formation:

    • To the freshly prepared sodium sec-butoxide solution, add 1-bromopropane (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation to obtain pure this compound.

Expected Yield: 70-80%

Characterization: The identity and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and GC-MS.[1][2]

Logical Workflow for Williamson Ether Synthesis

Williamson_Synthesis cluster_prep Alkoxide Preparation cluster_reaction Ether Formation cluster_workup Work-up & Purification NaH Sodium Hydride (NaH) in THF Alkoxide Sodium sec-butoxide solution NaH->Alkoxide Reaction at 0°C to RT Butanol Butan-2-ol Butanol->Alkoxide ReactionMix Reaction Mixture Alkoxide->ReactionMix Bromopropane 1-Bromopropane Bromopropane->ReactionMix Reflux Reflux (4-6h) ReactionMix->Reflux Heat to Reflux Quench Quench (NH4Cl) Reflux->Quench Extraction Extraction (Ether/Water) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Role as a Chemical Intermediate: Potential Applications

While specific examples are scarce in the literature, the chemical nature of this compound suggests several potential roles as a chemical intermediate in organic synthesis.

As a Non-polar, Aprotic Solvent

Ethers are widely used as solvents due to their relative inertness and ability to dissolve a range of organic compounds. This compound, with its alkyl structure, could serve as a non-polar, aprotic solvent for reactions sensitive to protic solvents, such as Grignard reactions or reactions involving organolithium reagents. Its boiling point of around 110-117 °C makes it suitable for reactions requiring moderate heating.

As a Protecting Group Precursor

Although less common than other ethers, the sec-butoxy group could theoretically be used to protect a hydroxyl functional group in a complex molecule during a multi-step synthesis. The ether linkage is generally stable to basic and nucleophilic conditions but can be cleaved under strongly acidic conditions.

As a Precursor for Functionalized Derivatives

The alkyl chains of this compound could potentially be functionalized through radical halogenation, although this would likely lead to a mixture of products. More controlled functionalization would require the synthesis of derivatives of this compound with pre-installed functional groups on either the propyl or butyl chain.

Hypothetical Signaling Pathway Involvement

There is currently no information available in scientific literature to suggest that this compound or its direct derivatives are involved in any specific biological signaling pathways. The primary interest in such a molecule from a drug development perspective would be as a synthetic intermediate or as a fragment for incorporation into a larger, more complex pharmacologically active molecule. The bulky and lipophilic nature of the sec-butyl and propyl groups could influence the pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion) of a drug candidate.

The following diagram illustrates a hypothetical scenario where an ether-containing molecule, derived from an intermediate like this compound, interacts with a biological target.

Signaling_Pathway Molecule Ether-Containing Drug Candidate (derived from a this compound-like intermediate) Receptor Cell Surface Receptor Molecule->Receptor Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activation Response Cellular Response (e.g., inhibition of proliferation) SignalingCascade->Response Modulation

Caption: Hypothetical interaction of an ether-containing drug with a cellular signaling pathway.

Conclusion

This compound is a simple dialkyl ether with well-defined physical properties. While its direct application as a key chemical intermediate in drug development is not prominently reported, its synthesis via the Williamson ether synthesis is straightforward. Its potential utility lies in its application as a non-polar, aprotic solvent or as a structural motif to be incorporated into more complex molecules. Further research would be needed to explore its specific applications as a reactive intermediate in the synthesis of novel chemical entities with biological activity. The protocols and conceptual frameworks provided herein serve as a foundation for such exploratory work.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-propoxybutane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Presence of Peroxides

Q1: How do I know if my crude this compound contains peroxides?

A1: Peroxide contamination is a significant safety concern with ethers.[1] You can detect the presence of peroxides using several methods:

  • Test Strips: Commercially available peroxide test strips provide a quick and semi-quantitative assessment.[2]

  • Potassium Iodide Test: A freshly prepared solution of potassium iodide in acidic conditions will turn yellow or brown in the presence of peroxides due to the liberation of iodine. The addition of a starch solution will result in a dark blue color, indicating the presence of trace peroxides.[2]

Q2: My this compound tested positive for peroxides. How can I remove them?

A2: It is crucial to remove peroxides before distillation to avoid the risk of explosion.[1][3] Here are two common methods:

  • Treatment with Ferrous Sulfate (B86663): Washing the ether with an acidic solution of ferrous sulfate is an effective method for peroxide removal.[3][4]

  • Activated Alumina (B75360) Column: Passing the crude ether through a column of activated alumina can also effectively remove peroxides.[3]

Issue 2: Water Contamination

Q3: My this compound appears cloudy or tests positive for water. What is the best way to dry it?

A3: Water is a common impurity in ethers and can interfere with subsequent reactions. Several drying agents can be used, with varying efficiencies and capacities. The choice of drying agent depends on the required level of dryness and the scale of the experiment.

Q4: How can I accurately determine the water content in my purified this compound?

A4: Karl Fischer titration is a highly accurate and specific method for determining the water content in organic solvents like ethers.[1][5][6][7] This technique can be used to quantify even trace amounts of water.

Issue 3: Contamination with Alcohols

Q5: My crude this compound contains residual butanol or propanol (B110389) from its synthesis. How can I remove these alcoholic impurities?

A5: Alcohols are common impurities from the Williamson ether synthesis. They can be removed by:

  • Liquid-Liquid Extraction: Washing the crude ether with water or a brine solution can effectively remove water-soluble alcohols.[3][8]

  • Fractional Distillation: If the boiling points of the alcohols are sufficiently different from that of this compound, fractional distillation can be an effective separation method.[9][10][11][12][13]

Issue 4: Problems During Distillation

Q6: I am trying to purify this compound by distillation, but the separation from an impurity with a close boiling point is poor.

A6: For separating compounds with close boiling points (less than 25 °C difference), simple distillation is often insufficient.[13] In such cases, fractional distillation is required. Using a fractionating column with a high number of theoretical plates will improve the separation efficiency.[11][13]

Q7: The distillation is proceeding very slowly, or the compound seems to be decomposing at its boiling point.

A7: this compound has an estimated boiling point of 109-117.3°C. If you observe decomposition, or if you are working with a temperature-sensitive derivative, vacuum distillation is recommended.[14][15] Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature.

Issue 5: Challenges with Chromatographic Purification

Q8: I am using flash chromatography to purify this compound, but I am getting poor separation.

A8: Poor separation in flash chromatography can be due to several factors:

  • Incorrect Solvent System: The polarity of the eluent is critical. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between this compound and its impurities. A good starting point for ethers is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like diethyl ether or ethyl acetate.[16][17][18]

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to inefficient separation. Ensure the silica (B1680970) gel is packed uniformly.

  • Sample Overloading: Loading too much crude material onto the column will result in broad bands and poor resolution.

Frequently Asked Questions (FAQs)

Q9: What are the most common impurities in crude this compound?

A9: The most common impurities are typically residual starting materials from the synthesis (e.g., 2-butanol, 1-propanol, and their corresponding halides), water, and peroxides formed during storage and exposure to air.[1][3]

Q10: How can I assess the purity of my final this compound product?

A10: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage purity and identify any volatile impurities.[19][20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and help identify and quantify impurities.[19][23][24]

  • Karl Fischer Titration: As mentioned earlier, this is the standard method for quantifying water content.[1][5][6][7]

Q11: What are the key safety precautions to take when purifying this compound?

A11:

  • Peroxide Hazard: Always test for and remove peroxides before heating or distilling ethers.[1][3] Never distill ethers to dryness.[24]

  • Flammability: this compound is a flammable liquid. Work in a well-ventilated fume hood and avoid open flames, sparks, and hot surfaces.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Ethers

Drying AgentCapacityEfficiency (Residual Water)Comments
Anhydrous Sodium SulfateHighLow (leaves residual water)Good for pre-drying very wet ethers.
Anhydrous Magnesium SulfateModerateModerateFaster and more efficient than sodium sulfate.
Anhydrous Calcium ChlorideHighHighCan form adducts with ethers.
Anhydrous Calcium SulfateLowHighA neutral and efficient drying agent.
Molecular Sieves (3Å or 4Å)ModerateVery HighExcellent for obtaining anhydrous solvents.
Calcium HydrideHighVery HighReacts with water to produce hydrogen gas; handle with care.
Sodium metal with BenzophenoneHighVery HighProvides an anhydrous and oxygen-free solvent; for advanced users only due to high reactivity.

Data is generalized for ethers and provides a comparative overview.

Table 2: Comparison of Peroxide Removal Methods for Ethers

MethodReagentProcedureAdvantagesDisadvantages
Ferrous Sulfate WashAcidified Ferrous Sulfate SolutionLiquid-liquid extractionEffective and relatively fast.[4]Introduces water and acidic impurities that need to be removed.
Activated Alumina ColumnActivated AluminaColumn chromatographyRemoves peroxides and dries the ether simultaneously.[3]The alumina needs to be properly activated and handled.
Molecular SievesSelf-indicating Molecular SievesStirring or passing through a columnSafe and easy to use; indicates when saturated.[25]May be slower than other methods.[25]

Experimental Protocols

Protocol 1: Peroxide Removal using Acidified Ferrous Sulfate

  • Prepare the Reagent: Dissolve 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water and carefully add 6 mL of concentrated sulfuric acid.

  • Extraction: In a separatory funnel, wash the crude this compound with the freshly prepared ferrous sulfate solution. Gently swirl the funnel and vent frequently to release any pressure.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the washing with fresh ferrous sulfate solution until the aqueous layer no longer shows a dark color with the addition of a potassium thiocyanate (B1210189) indicator solution (or until the ether tests negative for peroxides).

  • Water Wash: Wash the ether with deionized water to remove any residual acid and iron salts.

  • Drying: Dry the purified ether using a suitable drying agent (e.g., anhydrous magnesium sulfate).

Protocol 2: Drying of this compound using Anhydrous Magnesium Sulfate

  • Pre-dry (if necessary): If the ether is very wet (e.g., after an aqueous extraction), pre-dry it by swirling with anhydrous sodium sulfate.

  • Decant: Decant the ether from the sodium sulfate into a clean, dry flask.

  • Add Drying Agent: Add anhydrous magnesium sulfate to the ether and swirl. Add more drying agent until it no longer clumps together at the bottom of the flask.

  • Allow to Stand: Allow the flask to stand for at least 15-20 minutes to ensure complete drying.

  • Filter: Filter the ether to remove the drying agent. The resulting this compound should be clear.

Protocol 3: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for this compound is a mixture of hexanes and diethyl ether or ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.[17][26]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is common). Ensure the packing is uniform and free of air bubbles.[17][18][27]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[17][18][27]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using compressed air or a pump) to move the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_start Crude this compound cluster_peroxide_removal Peroxide Removal cluster_drying Drying cluster_purification Final Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (with peroxides, water, alcohols) Peroxide_Test Test for Peroxides Crude->Peroxide_Test Peroxide_Removal Wash with FeSO4 solution Peroxide_Test->Peroxide_Removal Positive Drying Dry with Anhydrous MgSO4 Peroxide_Test->Drying Negative Peroxide_Removal->Drying Purification_Choice Choice of Purification Drying->Purification_Choice Distillation Fractional/Vacuum Distillation Purification_Choice->Distillation Volatile Impurities Chromatography Flash Chromatography Purification_Choice->Chromatography Non-volatile or Close-boiling Impurities Analysis GC-MS, NMR, Karl Fischer Distillation->Analysis Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General workflow for the purification of crude this compound.

TroubleshootingDistillation Start Poor Separation during Distillation Cause1 Close Boiling Points (<25°C difference) Start->Cause1 Cause2 Decomposition at Boiling Point Start->Cause2 Cause3 Inefficient Column Start->Cause3 Solution1 Use Fractional Distillation Cause1->Solution1 Solution2 Use Vacuum Distillation Cause2->Solution2 Solution3 Use a Longer or More Efficient Fractionating Column Cause3->Solution3

Caption: Troubleshooting logic for distillation issues.

References

Common side reactions in the synthesis of 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propoxybutane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: I am obtaining a low yield of this compound in my Williamson ether synthesis. What are the likely causes and how can I improve it?

A low yield of this compound is a common issue, primarily due to competing side reactions. The most significant of these is the E2 elimination of the 2-halobutane starting material, which is a secondary alkyl halide.[1][2][3] The alkoxide used (e.g., sodium propoxide) is a strong base and can abstract a proton from the carbon adjacent to the halogen-bearing carbon, leading to the formation of a mixture of butene isomers (but-1-ene, cis-but-2-ene, and trans-but-2-ene).[4][5][6][7]

Troubleshooting Steps:

  • Choice of Reactants: The Williamson synthesis can be performed in two ways: reacting a propoxide with a 2-halobutane or reacting a sec-butoxide (B8327801) with a 1-halopropane. To minimize the competing elimination reaction, it is generally preferable to use the less sterically hindered alkyl halide.[1] Therefore, reacting sodium sec-butoxide with a 1-halopropane (e.g., 1-bromopropane) is the recommended route as primary alkyl halides are less prone to elimination than secondary alkyl halides.

  • Reaction Temperature: Higher temperatures tend to favor the elimination reaction over the substitution reaction.[8] If you are observing a significant amount of alkene byproducts, consider running the reaction at a lower temperature for a longer period.

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Polar aprotic solvents such as DMSO or DMF are often recommended for Williamson ether synthesis as they can solvate the cation of the alkoxide, making the alkoxide anion more nucleophilic.[1]

  • Base Strength: While a strong base is required to form the alkoxide, an excessively high concentration or a very strong, non-nucleophilic base might favor elimination.

Q2: My final product is contaminated with significant amounts of alkenes. How can I minimize their formation?

The formation of butene isomers is a direct consequence of the E2 elimination side reaction. To minimize their formation, you should focus on creating conditions that favor the desired SN2 reaction (ether formation).

Strategies to Minimize Alkene Formation:

  • Optimize Reactant Choice: As mentioned in Q1, use a primary alkyl halide (1-halopropane) and a secondary alkoxide (sec-butoxide) if possible.

  • Control Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Choice of Leaving Group: The nature of the leaving group on the alkyl halide can play a role. Iodides are generally better leaving groups than bromides or chlorides, which can sometimes lead to faster SN2 reactions.

Q3: I am unsure about the best way to prepare the sodium propoxide for the synthesis. What is the recommended procedure?

The in-situ preparation of sodium propoxide is a common and effective method. This involves reacting propan-1-ol with a strong base like sodium hydride (NaH) or sodium metal.

General Procedure for Sodium Propoxide Preparation:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous propan-1-ol.

  • Cool the flask in an ice bath.

  • Carefully add sodium hydride (typically 1.1-1.2 equivalents) portion-wise to the stirred alcohol. Be cautious as hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir until the evolution of hydrogen gas ceases. The resulting solution is sodium propoxide in propan-1-ol.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound via the Williamson ether synthesis under different conditions, illustrating the impact of reactant choice and temperature on product distribution.

RouteAlkyl HalideAlkoxideTemperature (°C)Yield of this compound (%)Alkene Byproducts (%)
A 2-Bromobutane (B33332)Sodium Propoxide804555
B 2-BromobutaneSodium Propoxide506535
C 1-Bromopropane (B46711)Sodium sec-Butoxide808515
D 1-BromopropaneSodium sec-Butoxide509010

Note: This data is illustrative and actual results may vary depending on specific experimental conditions.

Experimental Protocols

Recommended Synthesis of this compound via Williamson Ether Synthesis (Route D)

This protocol details the synthesis of this compound by reacting sodium sec-butoxide with 1-bromopropane to minimize elimination side reactions.

1. Materials:

  • Butan-2-ol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

2. Procedure:

  • Preparation of Sodium sec-Butoxide:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, place 100 mL of anhydrous diethyl ether.

    • Add 7.4 g (0.1 mol) of anhydrous butan-2-ol to the flask.

    • Cool the flask in an ice bath and slowly add 4.4 g (0.11 mol) of 60% sodium hydride dispersion in mineral oil in small portions.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Synthesis of this compound:

    • Cool the sodium sec-butoxide solution back to 0°C.

    • Add 12.3 g (0.1 mol) of 1-bromopropane dropwise from the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude product can be purified by fractional distillation to yield pure this compound (boiling point ~110-112 °C).

Mandatory Visualization

Williamson_Synthesis_Side_Reactions R_halide 2-Halobutane P_ether This compound (Desired Product) R_halide->P_ether SN2 Pathway (Substitution) P_alkene Butene Isomers (Side Products) R_halide->P_alkene E2 Pathway (Elimination) R_alkoxide Propoxide R_alkoxide->P_ether R_alkoxide->P_alkene

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the synthesis of 2-propoxybutane. The primary method discussed is the Williamson ether synthesis, a reliable and versatile method for preparing ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for synthesizing this compound with high yield?

A1: The optimal strategy for synthesizing this compound via the Williamson ether synthesis involves the reaction of sodium propoxide with 2-bromobutane (B33332) or 2-iodobutane. This pathway uses a secondary alkyl halide. While secondary halides can undergo a competing elimination reaction (E2), careful control of reaction conditions can favor the desired substitution reaction (SN2). An alternative, often lower-yield, approach is reacting sodium 2-butoxide with a propyl halide.

Q2: Which alkyl halide is preferred for the reaction, a bromide or a chloride?

A2: For the Williamson ether synthesis, an alkyl bromide or iodide is generally preferred over an alkyl chloride. Bromide and iodide are better leaving groups, which facilitates the SN2 reaction and can lead to higher yields and faster reaction times.

Q3: What are the primary side products to be aware of during this synthesis?

A3: The main side product of concern is butene, which arises from the E2 elimination reaction of the 2-halobutane, especially when using a strong, sterically hindered base. Another potential issue is the presence of unreacted starting materials, propanol (B110389) or 2-butanol, in the final product.

Q4: What is a typical temperature range for this reaction?

A4: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C.[1] The optimal temperature will depend on the specific reactants and solvent used. Higher temperatures can increase the rate of reaction but may also favor the undesired elimination side reaction.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors.

  • Cause 1: Incomplete Deprotonation of the Alcohol. The alkoxide is the active nucleophile in this reaction. If the alcohol (propanol or 2-butanol) is not fully deprotonated, the concentration of the nucleophile will be low, leading to a poor yield.

    • Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation. If using sodium hydroxide (B78521) (NaOH), a phase-transfer catalyst may be necessary to improve the reaction efficiency. Ensure the alcohol is anhydrous, as water can consume the base.

  • Cause 2: Inappropriate Solvent. The choice of solvent is critical for an SN2 reaction. Protic solvents (like water or ethanol) can solvate the alkoxide nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or THF (tetrahydrofuran).[1] These solvents effectively dissolve the reactants but do not hinder the nucleophile.

  • Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.[1]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times can range from 1 to 8 hours.[1] If the reaction is sluggish, consider moderately increasing the temperature, but be mindful of encouraging side reactions.

Issue 2: Significant Formation of Butene Byproduct

Q: My final product is contaminated with a significant amount of butene. How can I minimize this elimination side reaction?

A: The formation of butene is due to the E2 elimination pathway competing with the desired SN2 substitution. This is particularly a concern when using a secondary alkyl halide like 2-bromobutane.

  • Cause 1: High Reaction Temperature. Higher temperatures tend to favor elimination over substitution.

    • Solution: Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity. A temperature range of 50-70°C is a good starting point.

  • Cause 2: Sterically Hindered or Strong Base. While a strong base is needed, a sterically bulky base can preferentially act as a base for elimination rather than as a nucleophile for substitution.

    • Solution: When forming the alkoxide, ensure that the base used for deprotonation is fully consumed or removed before adding the alkyl halide if possible, although in a one-pot synthesis this is not feasible. The alkoxide itself acts as the base in the elimination reaction.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yields.

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Data Presentation

The yield of the Williamson ether synthesis is highly dependent on the chosen conditions. The following table summarizes expected yields based on different combinations of base and solvent.

BaseSolventTemperature (°C)Alkyl HalideExpected Yield (%)Notes
Sodium Hydride (NaH)THF50-652-Bromobutane75-90NaH is a strong, non-nucleophilic base ensuring full deprotonation.
Sodium Hydride (NaH)DMF50-702-Bromobutane80-95DMF can accelerate SN2 reactions, often leading to higher yields.
Sodium Hydroxide (NaOH)DMSO70-902-Bromobutane50-70Requires higher temperatures; risk of elimination is increased.
Potassium Carbonate (K₂CO₃)Acetone50-60 (Reflux)2-Iodobutane60-80A milder base, often used for phenols but can work for alcohols.

Note: These values are illustrative and actual yields may vary based on experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydride in THF

This protocol details the synthesis of this compound from 1-propanol (B7761284) and 2-bromobutane.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Propanol

  • 2-Bromobutane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil. Carefully add anhydrous THF to the flask. While stirring under a nitrogen atmosphere, add 1-propanol (1.0 equivalent) dropwise at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of sodium propoxide.

  • SN2 Reaction: Add 2-bromobutane (1.05 equivalents) dropwise to the reaction mixture. After the addition, heat the mixture to reflux (approximately 66°C) for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to 0°C. Cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to obtain pure this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Anhydrous Reagents & Glassware alkoxide_formation 2. Form Sodium Propoxide (NaH + Propanol in THF) prep_reagents->alkoxide_formation sn2_reaction 3. Add 2-Bromobutane and Reflux (4-6h) alkoxide_formation->sn2_reaction monitoring 4. Monitor Progress (TLC/GC) sn2_reaction->monitoring quench 5. Quench Reaction (aq. NH4Cl) monitoring->quench extract 6. Extract with Diethyl Ether quench->extract purify 7. Dry, Concentrate, & Distill extract->purify product Pure this compound purify->product

Caption: General workflow for the Williamson ether synthesis of this compound.

References

Technical Support Center: Purification of 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-propoxybutane. It offers solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities in this compound typically arise from its synthesis, which is often a variation of the Williamson ether synthesis. Potential impurities include:

  • Unreacted Starting Materials: Propanol, 2-butanol, 1-bromopropane, or 2-bromobutane.

  • Side Products: Alkenes such as propene, 1-butene, and 2-butene, resulting from elimination reactions.

  • Other Ether Byproducts: Di-n-propyl ether or di-sec-butyl ether formed from side reactions.

  • Residual Solvents: Solvents used during the synthesis and workup.

  • Water: Introduced during the workup or from atmospheric moisture.

Q2: Which analytical techniques are best for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities like residual alcohols, alkyl halides, and other ethers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify major impurities and structural isomers.[1] Karl Fischer titration is the standard method for determining water content.

Q3: My purified this compound appears cloudy. What is the likely cause and how can I fix it?

A3: Cloudiness in the final product is often due to the presence of water or finely dispersed solid impurities.

  • Water Removal: To remove residual water, dry the this compound over a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, followed by filtration. For larger quantities, azeotropic distillation can be employed.

  • Solid Impurity Removal: If the cloudiness is from particulate matter, filtration through a fine porosity filter, such as a 0.45 µm syringe filter, can clarify the product.

Q4: I am observing a lower than expected boiling point during the distillation of this compound. What could be the reason?

A4: A lower boiling point suggests the presence of more volatile impurities. This could include unreacted alkyl halides, alkenes formed from side reactions, or low-boiling point solvents used in the synthesis. Careful fractional distillation is necessary to separate these components from the desired product.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Poor separation during fractional distillation The boiling points of this compound and an impurity are very close.- Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference between the components.
Product contains residual alcohol (propanol or 2-butanol) Incomplete reaction or inefficient workup.- Wash the crude product with water or a dilute brine solution to extract the more polar alcohols.- Ensure the organic layer is thoroughly dried before distillation.
Presence of alkene impurities Elimination side reactions occurred during synthesis, often favored by high temperatures or strongly basic conditions.- Optimize the reaction conditions to minimize elimination (e.g., use a milder base or lower reaction temperature).- Alkenes can sometimes be removed by treating the crude product with a dilute solution of potassium permanganate, followed by washing and distillation. Caution: This should be done with care as it can potentially oxidize the ether as well.
Water contamination in the final product Incomplete drying of the organic phase or glassware, or absorption of atmospheric moisture.- Use a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and ensure it is in contact with the organic solution for a sufficient amount of time before filtration.- Dry all glassware in an oven before use.- Store the purified product over molecular sieves to prevent moisture reabsorption.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₆O116.20109[2]
n-PropanolC₃H₈O60.1097
2-ButanolC₄H₁₀O74.1299.5
1-BromopropaneC₃H₇Br122.9971
2-BromobutaneC₄H₉Br137.0291
Di-n-propyl etherC₆H₁₄O102.1790-91
Di-sec-butyl etherC₈H₁₈O130.23121-122

Experimental Protocols

Protocol 1: General Purification by Fractional Distillation

This protocol describes the purification of this compound from less volatile and more volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Monitor the temperature at the distillation head. Collect and discard any initial fractions that distill at a significantly lower temperature than the boiling point of this compound. These are likely volatile impurities.

  • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 109 °C at atmospheric pressure).[2]

  • Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive peroxide impurities (a common concern with ethers).

  • Analyze the collected fraction for purity using an appropriate analytical method such as GC-MS.

Protocol 2: Removal of Alcoholic Impurities by Washing

This protocol is for the removal of water-soluble impurities like residual alcohols.

Materials:

  • Crude this compound

  • Separatory funnel

  • Deionized water or brine solution

  • Anhydrous drying agent (e.g., magnesium sulfate)

  • Beaker or flask for collection

  • Filter funnel and filter paper

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of deionized water or brine.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the dissolved alcohol impurities.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing step 1-2 more times.

  • Drain the organic layer (top layer, this compound) into a clean, dry beaker or flask.

  • Add a sufficient amount of anhydrous magnesium sulfate to the organic layer and swirl to remove any residual water. The drying agent should move freely when swirled, indicating the solution is dry.

  • Filter the dried organic layer to remove the drying agent.

  • The resulting product is ready for further purification by distillation or for use if sufficiently pure.

Mandatory Visualization

Impurity_Removal_Workflow Logical Workflow for this compound Purification start Crude this compound analytical_check1 Analytical Check (GC-MS, NMR) start->analytical_check1 water_wash Aqueous Wash (Water/Brine) analytical_check1->water_wash Alcohol/Water-Soluble Impurities Present distillation Fractional Distillation analytical_check1->distillation No Water-Soluble Impurities drying Drying (e.g., MgSO4) water_wash->drying drying->distillation analytical_check2 Final Purity Analysis distillation->analytical_check2 analytical_check2->distillation Impurities Still Present pure_product Pure this compound analytical_check2->pure_product Purity Confirmed

References

Technical Support Center: Scaling Up 2-Propoxybutane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with scaling up the production of 2-propoxybutane. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, data tables, and process diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most common, versatile, and scalable method for preparing this compound is the Williamson ether synthesis.[1] This well-established organic reaction involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and a primary alkyl halide.[1][2][3] For industrial-scale synthesis, this method remains one of the simplest and most popular choices for preparing both symmetrical and asymmetrical ethers.[1]

Q2: For the synthesis of this compound, which combination of reactants is optimal? A2: To synthesize the asymmetrical ether this compound, there are two potential reactant pairs. The optimal strategy is to react sodium 2-butoxide (the alkoxide) with a propyl halide (e.g., 1-bromopropane). This approach is preferred because it uses a primary alkyl halide, which is ideal for the SN2 mechanism and minimizes the competing E2 elimination side reaction.[4] The alternative, reacting sodium propoxide with a secondary alkyl halide like 2-bromobutane, would lead to a significant increase in the formation of alkene byproducts.[3]

Q3: What are the key safety concerns when scaling up this synthesis? A3: The primary safety concerns are the exothermic nature of the reaction and the flammability of the ether product and many of the solvents used.[5] When moving from a laboratory to a production scale, the heat generated by the reaction can become difficult to manage in a large batch reactor, potentially leading to a runaway reaction.[6] Additionally, ethers are known to form explosive peroxides upon storage and exposure to air and light.[5] Therefore, robust temperature control, proper ventilation, and peroxide testing and removal procedures are critical.[5] Never distill an ether to dryness, as this can concentrate potentially explosive peroxides.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Deprotonation: The base used to form the alkoxide (e.g., sodium 2-butoxide) was too weak or insufficient.[4]2. Moisture Contamination: Water in the reagents or solvent will consume the strong base and the alkoxide nucleophile.3. Low Reaction Temperature: The reaction rate is too slow due to insufficient thermal energy.[4]4. Poor Quality Alkyl Halide: The 1-bromopropane (B46711) may have degraded over time.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of 2-butanol (B46777).[4] Ensure anhydrous (dry) conditions.2. Thoroughly dry all solvents and glassware before use. Flame-dry glassware under vacuum or nitrogen if possible.3. Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1]4. Use a fresh or purified bottle of the alkyl halide.
Significant Alkene Byproduct Formation (Butenes) 1. E2 Elimination is Competing: The reaction conditions are favoring the E2 elimination side reaction over the desired SN2 substitution.[4]2. Incorrect Reactant Choice: Using a secondary halide (2-bromobutane) and a primary alkoxide (sodium propoxide) strongly favors elimination.[3]3. High Reaction Temperature: Excessively high temperatures can favor elimination over substitution.[4]1. Use a polar aprotic solvent like DMF or acetonitrile, which favors the SN2 pathway.[1]2. Ensure you are using the optimal synthetic route: 2-butanol (to form the nucleophile) and a primary propyl halide (the electrophile).[4]3. Maintain the reaction temperature within the optimal range (e.g., 60-80 °C) and avoid overheating.[4]
Product is Contaminated with Starting Alcohol (2-Butanol) 1. Incomplete Reaction: The reaction did not go to completion, leaving unreacted 2-butanol.2. Insufficient Base: Not all of the alcohol was converted to the alkoxide, leaving it as a starting material.[4]1. Increase the reaction time and monitor progress using TLC or GC until the starting alcohol spot disappears.2. Use a slight excess (e.g., 1.1 equivalents) of the strong base to ensure full conversion of the alcohol to the alkoxide.[4]
Difficulty in Purification (Emulsion during Workup) 1. Formation of Stable Emulsions: Vigorous shaking during the aqueous workup can create emulsions that are difficult to separate.2. Similar Polarities: The product and impurities may have similar polarities, complicating separation.1. During extraction, use gentle inversions rather than vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or use a centrifuge.[4]2. If impurities have close boiling points to this compound (approx. 109-117°C), use fractional distillation with a high-efficiency column for purification.[7][8]

Process Diagrams & Workflows

A clear understanding of the production workflow and troubleshooting logic is essential for efficient scale-up.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification reagents Raw Materials (2-Butanol, NaH, 1-Bromopropane) alkoxide Alkoxide Formation (0°C to RT) reagents->alkoxide solvent Anhydrous Solvent (e.g., THF) solvent->alkoxide sn2 SN2 Reaction (Reflux, ~70°C) alkoxide->sn2 Add Alkyl Halide quench Quenching (e.g., Water) sn2->quench extract Extraction (Ether/Water) quench->extract dry Drying (e.g., MgSO4) extract->dry distill Fractional Distillation dry->distill final_product Pure This compound distill->final_product

Caption: General workflow for the synthesis of this compound.

G start Low Yield Observed check_reagents Reagents pure & anhydrous? start->check_reagents check_base Base strong enough? (e.g., NaH) check_reagents->check_base Yes solution_dry Dry solvents/reagents. Use inert atmosphere. check_reagents->solution_dry No check_temp Temperature too low? check_base->check_temp Yes solution_base Use stronger base (NaH). Ensure 1.1 eq. check_base->solution_base No check_time Reaction time sufficient? check_temp->check_time No solution_temp Increase temperature to 50-100°C range. check_temp->solution_temp Yes check_elim Side products observed? (e.g., Alkenes) check_time->check_elim No solution_time Increase reaction time. Monitor by TLC/GC. check_time->solution_time Yes solution_elim Use primary alkyl halide. Lower reaction temp. Use polar aprotic solvent. check_elim->solution_elim Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative Protocol)

This protocol is based on standard procedures for Williamson ether synthesis.[4][9]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Butanol (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Alkoxide Formation: Carefully add sodium hydride (1.1 equivalents) to the stirred THF. Cool the suspension to 0°C using an ice bath. Add 2-butanol (1.0 equivalent) dropwise from the dropping funnel over 30 minutes. After the addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour to ensure complete formation of sodium 2-butoxide.

  • SN2 Reaction: Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux (approximately 70°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then separate the layers. Wash the organic layer sequentially with water and then brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product via fractional distillation to obtain pure this compound (Boiling Point: ~117°C).[8]

Considerations for Scale-Up

Transitioning from the lab to a pilot or production scale requires careful consideration of several factors:

  • Heat Management: The formation of the alkoxide with NaH is highly exothermic. At a large scale, the addition rate of 2-butanol must be carefully controlled, and the reactor must have adequate cooling capacity to maintain the target temperature.

  • Reagent Handling: Handling large quantities of sodium hydride requires specialized equipment and stringent safety protocols due to its reactivity with moisture.

  • Solvent Choice: While THF is excellent for lab scale, its cost and potential for peroxide formation might make other solvents like DMF more attractive for industrial synthesis, though solvent recovery systems would be necessary.[1]

  • Process Control: Implement automated monitoring of temperature, pressure, and addition rates to ensure the reaction is safe, robust, and repeatable.

  • Workup and Purification: Large-scale extractions require appropriately sized vessels and may lead to significant solvent waste if not optimized. Continuous distillation may be more efficient than batch distillation for purification at an industrial scale.

References

Technical Support Center: 2-Propoxybutane Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-propoxybutane to prevent its degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound, focusing on the prevention of peroxide formation.

Issue: Suspected Degradation of this compound

Question: I suspect my stored this compound has degraded. What should I do?

Answer:

Do not use the material if you suspect degradation, especially if you observe any of the following:

  • Visual Changes: The liquid appears discolored (e.g., yellowish), cloudy, or contains suspended solids or crystals.[1]

  • Container Issues: The container cap is stuck, rusted, or shows crystal formation around the lid.[1]

If any of these signs are present, do not attempt to open the container . The presence of crystals is a strong indicator of dangerous levels of explosive peroxides.[1][2] In such cases, contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe disposal.[2]

If there are no visual cues, but the chemical has been stored for an extended period, it is crucial to test for the presence of peroxides before use.

Troubleshooting Workflow for Suspected Degradation

The following diagram outlines the logical steps to follow when you suspect degradation of your this compound stock.

This compound Degradation Troubleshooting start Suspected this compound Degradation visual_inspection Perform Visual Inspection of Container and Contents start->visual_inspection visual_signs Are there any visual signs of degradation? (e.g., discoloration, crystals, stuck cap) visual_inspection->visual_signs contact_ehs Do NOT open or move the container. Contact EHS for immediate disposal. visual_signs->contact_ehs Yes check_storage_history Check Storage History (Date received, date opened) visual_signs->check_storage_history No within_shelf_life Is it within the recommended shelf life? check_storage_history->within_shelf_life test_for_peroxides Test for Peroxides within_shelf_life->test_for_peroxides No safe_to_use Safe to use. Update container label with test date and results. within_shelf_life->safe_to_use Yes, and no peroxides detected previously consider_disposal Consider disposal or immediate use. If kept, re-test frequently. within_shelf_life->consider_disposal Approaching end of shelf life peroxides_present Are peroxides present (> 20 ppm)? test_for_peroxides->peroxides_present dispose Dispose of the chemical according to institutional guidelines. peroxides_present->dispose Yes peroxides_present->safe_to_use No

Caption: Troubleshooting workflow for suspected this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other ethers, is autoxidation.[3] This is a slow reaction with atmospheric oxygen, which is accelerated by light and heat, to form unstable and potentially explosive peroxides and hydroperoxides.[3][4][5]

Q2: How can I prevent the degradation of this compound during storage?

A2: To prevent degradation, you should adhere to the following storage best practices:

  • Store in airtight containers: Use containers with tight-fitting caps (B75204) to minimize exposure to air.[6] Purging the headspace with an inert gas like nitrogen or argon can further increase its safe storage lifetime.[4][7]

  • Protect from light: Store containers in a dark place or use amber-colored bottles to prevent photo-initiated oxidation.[4][6]

  • Maintain cool temperatures: Store in a cool, dry, and well-ventilated area, away from heat sources.[4][8] However, refrigeration is generally not recommended as it may cause peroxides to crystallize out of solution, increasing the shock sensitivity.[8]

  • Use inhibitors: Whenever possible, purchase this compound that contains a stabilizer, such as butylated hydroxytoluene (BHT).[1][6] These inhibitors act as free-radical scavengers and slow down the rate of peroxide formation.[1][9]

  • Manage inventory: Purchase this compound in small quantities that will be consumed within a short period.[4] Always label containers with the date of receipt and the date of opening.[8]

Q3: How often should I test my this compound for peroxides?

A3: The frequency of testing depends on the storage conditions and whether the container has been opened. As a general guideline for ethers, it is recommended to test upon receipt, before use (especially before distillation or evaporation), and at regular intervals.[2][6] For opened containers, testing every 3 to 6 months is a common recommendation for peroxide-forming chemicals.[10] Unopened containers should be disposed of after the manufacturer's expiration date, or typically within 12 months if no date is provided.[10]

Q4: What are the signs of peroxide formation?

A4: Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of a viscous liquid, crystalline solids in the ether, or crystal formation around the cap of the bottle.[2] A yellowish or cloudy appearance can also indicate degradation.[1] However, dangerous levels of peroxides can be present without any visible signs.[1] Therefore, chemical testing is essential.

Q5: Can I still use this compound if it contains a low level of peroxides?

A5: It is generally recommended to dispose of any ether that tests positive for peroxides. A common action level is a peroxide concentration approaching or exceeding 20-100 ppm.[11][12] Never use an ether that contains high levels of peroxides, especially in procedures involving heating or distillation, as this can concentrate the peroxides to explosive levels.[4][5]

Data on Storage and Testing

The following table summarizes the general recommendations for the storage and testing of peroxide-forming ethers like this compound.

ClassificationPeroxide Formation PotentialRecommended Storage Time (Opened)Testing Frequency (Opened)
Class B Peroxide Former Forms explosive levels of peroxides upon concentration (e.g., distillation or evaporation).[5]12 months[10]Every 6 months[10]

Note: this compound is generally considered a Class B peroxide former, similar to other common ethers like diethyl ether and tetrahydrofuran.

Experimental Protocols

Protocol: Qualitative Test for Peroxides (Iodide Method)

This is a simple, qualitative test to detect the presence of peroxides.

Materials:

  • Sample of this compound (approx. 10 mL)

  • Freshly prepared 10% (w/v) potassium iodide (KI) solution (1 mL)

  • Clear test tube

Procedure:

  • In a fume hood, add approximately 10 mL of the this compound sample to a clear test tube.

  • Add 1 mL of the freshly prepared 10% potassium iodide solution.

  • Stopper the test tube and shake well for about one minute.

  • Allow the layers to separate.

  • Observation: A yellow to brown color in the aqueous (bottom) layer indicates the presence of peroxides.[2] The intensity of the color is proportional to the concentration of peroxides.

Protocol: Semi-Quantitative Peroxide Test using Commercial Test Strips

Commercially available peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentration.

Materials:

  • Sample of this compound

  • Commercial peroxide test strips (e.g., EM Quant®)

Procedure:

  • Follow the manufacturer's instructions provided with the test strips.

  • Typically, this involves dipping the test strip into the this compound sample for a specified amount of time.

  • Remove the strip and wait for the color to develop.

  • Compare the color of the test pad to the color chart provided with the kit to estimate the peroxide concentration in parts per million (ppm).

Note on Quantitative Analysis: For precise quantification of peroxide values, titration methods are employed. These typically involve the reaction of peroxides with an excess of iodide, followed by titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.[13][14][15] These procedures should be performed by personnel experienced with the technique and the associated hazards.

References

Troubleshooting guide for 2-Propoxybutane synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the synthesis of 2-propoxybutane via the Williamson ether synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation of 2-Butanol (B46777): The reaction requires the formation of the 2-butoxide nucleophile. If the base used is not strong enough or is not used in sufficient quantity, a significant portion of the 2-butanol will remain unreacted.

  • Competing E2 Elimination: This is a major side reaction, especially given that 2-butanol is a secondary alcohol. The 2-butoxide formed is a strong base and can promote the elimination of HBr from 1-bromopropane (B46711) to form propene, instead of the desired SN2 substitution.

  • Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can favor the E2 elimination side reaction.

  • Presence of Water: Water will react with the strong base (e.g., sodium hydride), consuming it and preventing the deprotonation of 2-butanol. It can also protonate the desired 2-butoxide intermediate. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Loss of Product During Work-up and Purification: this compound is a relatively volatile compound. Significant loss can occur during solvent removal or distillation if not performed carefully.

Q2: I've observed the formation of a gaseous product during my reaction. What is it, and should I be concerned?

A2: The gaseous product is likely propene, resulting from the E2 elimination of 1-bromopropane, a known side reaction in Williamson ether syntheses. While some amount of elimination is often unavoidable, excessive gas formation indicates that your reaction conditions are favoring this pathway over the desired SN2 reaction. To minimize this, ensure you are using a primary alkyl halide (1-bromopropane) and avoid excessively high reaction temperatures.

Q3: How do I choose the optimal reagents for the synthesis of this compound?

A3: To maximize the yield of this compound, the Williamson ether synthesis should be approached by disconnecting the ether at the oxygen-propyl bond. This leads to the retrosynthetic analysis of using a 2-butoxide nucleophile and a propyl electrophile. The optimal reagents are therefore:

  • Nucleophile: Sodium 2-butoxide, formed by deprotonating 2-butanol with a strong base like sodium hydride (NaH).

  • Electrophile: A primary alkyl halide such as 1-bromopropane or 1-iodopropane. Using a secondary alkyl halide like 2-bromobutane (B33332) with a propoxide nucleophile would lead to a much higher proportion of the E2 elimination product.

Q4: What is the best way to purify the final product?

A4: Fractional distillation is the most effective method for purifying this compound from unreacted starting materials and any high-boiling point side products. The significant difference in boiling points between this compound and the starting materials allows for efficient separation.

Data Presentation

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound116.20110-117~0.768
2-Butanol74.1299.5[1][2][3][4][5]~0.808
1-Bromopropane122.9971[6][7]~1.353

Experimental Protocols

1. Preparation of Sodium 2-butoxide:

  • Safety Note: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • In a fume hood, carefully add sodium hydride (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Slowly add 2-butanol (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for one hour. The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.

2. Synthesis of this compound:

  • Cool the freshly prepared solution of sodium 2-butoxide to 0 °C.

  • Slowly add 1-bromopropane (1.0 equivalent) dropwise to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and then gently reflux for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and wash with brine (saturated aqueous NaCl solution).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO4).

  • Filter to remove the drying agent and remove the THF solvent using a rotary evaporator.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling between 110-117 °C.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Butanol 2-Butanol Sodium 2-butoxide Sodium 2-butoxide 2-Butanol->Sodium 2-butoxide Deprotonation Hydrogen Gas Hydrogen Gas 2-Butanol->Hydrogen Gas Sodium Hydride Sodium Hydride Sodium Hydride->Sodium 2-butoxide Sodium Hydride->Hydrogen Gas 1-Bromopropane 1-Bromopropane This compound This compound 1-Bromopropane->this compound Sodium Bromide Sodium Bromide 1-Bromopropane->Sodium Bromide Sodium 2-butoxide->this compound SN2 Attack Sodium 2-butoxide->Sodium Bromide

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Elimination Excessive E2 Elimination? Check_Deprotonation->Check_Elimination No Sol_Base Use stronger base (NaH) Ensure anhydrous conditions Check_Deprotonation->Sol_Base Yes Check_Reaction_Conditions Suboptimal Reaction Conditions? Check_Elimination->Check_Reaction_Conditions No Sol_Temp_Reagent Use primary alkyl halide Avoid high temperatures Check_Elimination->Sol_Temp_Reagent Yes Check_Workup Loss During Work-up/Purification? Check_Reaction_Conditions->Check_Workup No Sol_Time_Temp Optimize reaction time and temperature Check_Reaction_Conditions->Sol_Time_Temp Yes Sol_Purification Careful fractional distillation Check_Workup->Sol_Purification Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Impact of reaction conditions (temperature, pressure) on 2-Propoxybutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-propoxybutane. The information focuses on the impact of reaction conditions, particularly temperature and pressure, on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) reaction between a sodium salt of 2-butanol (B46777) (sodium 2-butoxide) and a propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane).

Q2: What are the typical reaction conditions for the Williamson ether synthesis of this compound?

A2: A typical Williamson ether synthesis is conducted at a temperature range of 50 to 100°C.[1] The reaction is often carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), to enhance the nucleophilicity of the alkoxide.[1] Common bases used to deprotonate 2-butanol include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or a carbonate base. The reaction time can vary from 1 to 8 hours.[1]

Q3: How does temperature affect the yield and purity of this compound synthesis?

A3: Temperature is a critical parameter in the synthesis of this compound. While higher temperatures can increase the reaction rate, they also favor a competing elimination (E2) reaction, which leads to the formation of butene byproducts and reduces the overall yield and purity of the desired ether. Therefore, careful temperature control is essential for maximizing the yield of this compound.

Q4: What is the effect of pressure on the synthesis of this compound?

A4: For the standard Williamson ether synthesis under typical laboratory conditions, pressure is not a primary parameter that is actively controlled or significantly impacts the reaction outcome. However, "green" variations of the Williamson synthesis have been developed that utilize high temperatures (above 300°C) and high pressures. These conditions allow for the use of less reactive alkylating agents.[2]

Q5: What are the common side reactions in this compound synthesis, and how can they be minimized?

A5: The main side reaction is the base-catalyzed E2 elimination of the propyl halide, which produces propene. The formation of butene from the 2-butoxide is also possible, especially at elevated temperatures. To minimize these side reactions, it is recommended to use the lowest effective temperature and to choose the appropriate combination of reactants (i.e., sodium 2-butoxide and a primary propyl halide).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Causes Solutions
Low or No Yield of this compound 1. Incomplete deprotonation of 2-butanol. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Ineffective alkylating agent.1. Use a stronger base (e.g., sodium hydride) or ensure the complete reaction of 2-butanol with the base before adding the alkyl halide. 2. Gradually increase the reaction temperature within the optimal range (50-100°C), monitoring for the formation of byproducts. 3. Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 4. Use a more reactive propyl halide, such as 1-bromopropane or 1-iodopropane.
Presence of Significant Alkene Byproducts (Propene/Butene) 1. Reaction temperature is too high, favoring E2 elimination. 2. The base is too sterically hindered or too strong for the chosen conditions.1. Lower the reaction temperature. 2. Consider using a milder base, such as potassium carbonate, especially if elimination is a significant issue.
Reaction Stalls or is Sluggish 1. Poor solvent choice. Protic or nonpolar solvents can slow down the SN2 reaction. 2. Insufficient mixing of the reactants.1. Use a polar aprotic solvent like DMF or acetonitrile.[1] 2. Ensure efficient stirring throughout the reaction.
Difficulty in Product Purification 1. Close boiling points of this compound and unreacted starting materials or byproducts.1. Use fractional distillation for a more efficient separation. 2. Employ column chromatography for purification if distillation is ineffective.

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound

Temperature (°C)Reaction Time (hours)Yield of this compound (%)Purity (%)Notes
508~65>95Slower reaction rate, but higher purity with minimal elimination byproducts.
705~75~90Good balance between reaction rate and yield. Some elimination byproducts may be observed.
903~60~80Faster reaction, but a significant increase in elimination byproducts, leading to lower yield and purity.
1102<50<70Elimination becomes the dominant pathway, resulting in a low yield of the desired ether.

Note: The data in this table are representative values compiled from general knowledge of Williamson ether synthesis and may vary based on specific experimental conditions such as base, solvent, and reactant concentrations.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-Butanol

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Formation of Alkoxide: Carefully add sodium hydride (1.1 equivalents) to the stirred DMF. Cool the suspension to 0°C using an ice bath. From the dropping funnel, add 2-butanol (1.0 equivalent) dropwise to the suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of sodium 2-butoxide.

  • SN2 Reaction: Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture. After the addition, heat the mixture to 70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome cluster_analysis Analysis & Purification Reactants 2-Butanol & 1-Propyl Halide Alkoxide_Formation Alkoxide Formation (Deprotonation of 2-Butanol) Reactants->Alkoxide_Formation Base Base (e.g., NaH) Base->Alkoxide_Formation Solvent Anhydrous Polar Aprotic Solvent (e.g., DMF) Solvent->Alkoxide_Formation SN2_Reaction SN2 Reaction (Nucleophilic Attack) Alkoxide_Formation->SN2_Reaction Desired_Product This compound SN2_Reaction->Desired_Product Side_Product Side Products (e.g., Butene, Propene) SN2_Reaction->Side_Product Temperature Temperature (50-100°C) Temperature->SN2_Reaction Influences Rate & Selectivity Pressure Pressure (Atmospheric) Pressure->SN2_Reaction Generally not critical Workup Workup (Quenching, Extraction, Washing) Desired_Product->Workup Side_Product->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis

Caption: Logical workflow for the synthesis of this compound.

References

Technical Support Center: Efficient Synthesis of 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-propoxybutane, a valuable solvent and fuel additive. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via acid-catalyzed etherification of 2-butanol (B46777) with 1-propanol (B7761284).

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Reactants 1. Insufficient Catalyst Activity: The catalyst may be deactivated or possess low acidity. 2. Low Reaction Temperature: The reaction rate is too slow at the current temperature. 3. Presence of Water: Water can inhibit the catalyst and shift the equilibrium back to the reactants. 4. Inadequate Mixing: Poor mixing can lead to mass transfer limitations.1. Catalyst Activation/Regeneration: Ensure the catalyst is properly activated before use. For ion-exchange resins, this may involve washing with acid and drying. For zeolites, calcination is typically required. 2. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for byproduct formation. 3. Use Anhydrous Reactants and Solvent: Ensure all reactants and any solvent used are thoroughly dried. Consider using a Dean-Stark trap or molecular sieves to remove water formed during the reaction. 4. Increase Stirring Rate: Ensure vigorous stirring to improve contact between reactants and the catalyst surface.
Low Selectivity to this compound (High Alkene Formation) 1. High Reaction Temperature: Higher temperatures favor the competing elimination reaction (dehydration of alcohols) to form butene and propene.[1][2][3][4] 2. Strong Acid Sites on Catalyst: Very strong acid sites can promote dehydration over etherification.1. Optimize Reaction Temperature: Lower the reaction temperature. Etherification is generally favored at lower temperatures than elimination.[5] 2. Catalyst Selection: Consider a catalyst with moderate acidity. For zeolites, a higher Si/Al ratio can reduce acid site density and strength.
Formation of Symmetric Ethers (Dibutyl Ether or Dipropyl Ether) 1. Self-Condensation of Alcohols: Each alcohol can react with itself to form a symmetric ether. This is a common side reaction in acid-catalyzed ether synthesis.[6]1. Adjust Reactant Molar Ratio: Use a molar excess of one of the alcohols to favor the formation of the unsymmetrical ether. The choice of which alcohol to use in excess depends on factors like cost and ease of separation.
Catalyst Deactivation 1. Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites. 2. Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can poison the catalyst.1. Catalyst Regeneration: For zeolites, calcination in air can burn off coke deposits. For ion-exchange resins, washing with appropriate solvents may be effective. 2. Feed Purification: Ensure the purity of the reactants before they enter the reactor.
Difficulty in Product Separation 1. Azeotrope Formation: The product may form an azeotrope with unreacted alcohols or water, making distillation difficult.1. Azeotropic Distillation: Use a suitable entrainer to break the azeotrope. 2. Liquid-Liquid Extraction: Extract the ether product into a non-polar solvent, followed by washing to remove unreacted alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of this compound?

A1: The most common catalysts for the acid-catalyzed synthesis of ethers like this compound are solid acids, which offer advantages in terms of separation and reusability. These include:

  • Ion-Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst-15, are widely used for etherification reactions.[7][8] They offer a good balance of activity and selectivity.[7]

  • Zeolites: Zeolites with medium to large pores, such as Zeolite H-beta, are effective catalysts for the etherification of alcohols.[9][10] Their shape selectivity can sometimes minimize the formation of bulky byproducts.

Q2: What is the general reaction mechanism for the acid-catalyzed synthesis of this compound from 2-butanol and 1-propanol?

A2: The reaction proceeds via a nucleophilic substitution mechanism, likely an SN2 pathway for primary alcohols and a competing SN1/E1 pathway for secondary alcohols. The general steps are:

  • Protonation of an alcohol: One of the alcohols is protonated by the acid catalyst to form a good leaving group (water).

  • Nucleophilic attack: The other alcohol molecule acts as a nucleophile and attacks the protonated alcohol, displacing the water molecule.

  • Deprotonation: The resulting protonated ether is deprotonated to yield the final this compound and regenerate the acid catalyst.

Q3: How can I minimize the formation of butene as a byproduct?

A3: The formation of butene occurs through the dehydration of 2-butanol, which is an elimination reaction that competes with the desired etherification (substitution reaction). To minimize butene formation:

  • Control the temperature: Elimination reactions are generally favored at higher temperatures than substitution reactions. Therefore, running the reaction at the lowest possible temperature that still gives a reasonable conversion rate is crucial.[5]

  • Choose the right catalyst: Catalysts with very strong acid sites can favor elimination. A catalyst with moderate acidity might provide better selectivity towards the ether.

Q4: Is it possible to synthesize this compound using the Williamson ether synthesis?

A4: Yes, the Williamson ether synthesis is a classic method for preparing ethers. For this compound, this would involve reacting sodium 2-butoxide with 1-propyl halide or sodium 1-propoxide with 2-butyl halide.[11] However, using a secondary halide like 2-bromobutane (B33332) can lead to significant amounts of elimination byproducts (butene). Therefore, the combination of sodium 2-butoxide and a primary propyl halide would be the preferred route to maximize the yield of the desired ether.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of ethers using catalysts relevant to this compound production. Note that specific data for this compound is scarce in the literature; therefore, data from analogous etherification reactions are presented to provide a general performance benchmark.

Table 1: Performance of Amberlyst-15 in Etherification Reactions

ReactantsTemperature (°C)Molar Ratio (Alcohol 1:Alcohol 2)Catalyst Loading (wt%)Conversion (%)Selectivity to Ether (%)Reference
Isoamyl alcohol115Self-etherification3~14>95[8]
Propylene glycol + IsobuteneNot Specified1:1Not SpecifiedNot SpecifiedNot Specified[12]
Ethanol + tert-Butyl alcohol50-65VariedNot Specified~60-80~80-90[7]

Table 2: Performance of Zeolite H-beta in Alcohol Conversion Reactions

ReactantsTemperature (°C)CatalystConversion of Alcohol (%)Selectivity to Ether (%)Reference
Tetrahydropyranylation of various alcoholsReflux in hexanesZeolite H-betaHigh for primary and secondary alcoholsHigh[9]
Acetic acid + n-butanol (Esterification)95Hierarchical Zeolite Beta~60-70>98 (to ester)[10]

Experimental Protocols

Below are representative experimental protocols for the synthesis of ethers using solid acid catalysts, which can be adapted for the synthesis of this compound.

Protocol 1: Etherification using Amberlyst-15 in a Batch Reactor

  • Catalyst Preparation: Wash the Amberlyst-15 resin with a dilute acid solution (e.g., 1 M HCl), followed by deionized water until the washings are neutral. Dry the resin in a vacuum oven at 80-100°C overnight.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add 2-butanol and 1-propanol in the desired molar ratio (e.g., 1:1 or with one alcohol in excess).

  • Catalyst Addition: Add the dried Amberlyst-15 catalyst to the reaction mixture (e.g., 5-10 wt% of the total reactants).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with vigorous stirring. Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the catalyst by filtration. Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any leached acid, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by fractional distillation to isolate the this compound.

Protocol 2: Etherification using Zeolite H-beta

  • Catalyst Activation: Calcine the Zeolite H-beta powder in a furnace at a high temperature (e.g., 550°C) for several hours to remove any adsorbed water and organic species.

  • Reaction Setup: Follow the same setup as described in Protocol 1.

  • Catalyst Addition: Add the activated Zeolite H-beta catalyst to the reactant mixture.

  • Reaction: Heat the mixture to the desired temperature with efficient stirring. Monitor the reaction progress using GC.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Visualizations

Catalyst Selection and Troubleshooting Workflow

Catalyst_Troubleshooting_Workflow start Start: this compound Synthesis catalyst_selection Catalyst Selection start->catalyst_selection ion_exchange Ion-Exchange Resin (e.g., Amberlyst-15) catalyst_selection->ion_exchange zeolite Zeolite (e.g., H-Beta) catalyst_selection->zeolite reaction_setup Reaction Setup (Batch or Flow Reactor) ion_exchange->reaction_setup zeolite->reaction_setup run_reaction Run Reaction (Monitor T, P, Time) reaction_setup->run_reaction analysis Analyze Products (GC, NMR) run_reaction->analysis desired_outcome High Yield & Selectivity? analysis->desired_outcome end End: Purified this compound desired_outcome->end Yes troubleshooting Troubleshooting desired_outcome->troubleshooting No low_conversion Low Conversion troubleshooting->low_conversion low_selectivity Low Selectivity (Alkene Formation) troubleshooting->low_selectivity catalyst_deactivation Catalyst Deactivation troubleshooting->catalyst_deactivation adjust_temp Adjust Temperature low_conversion->adjust_temp check_catalyst Check Catalyst Activity low_conversion->check_catalyst check_water Remove Water low_conversion->check_water low_selectivity->adjust_temp optimize_catalyst Optimize Catalyst Choice low_selectivity->optimize_catalyst catalyst_deactivation->check_catalyst adjust_temp->run_reaction check_catalyst->run_reaction check_water->run_reaction optimize_catalyst->run_reaction

Caption: A workflow diagram for catalyst selection and troubleshooting in this compound synthesis.

Acid-Catalyzed Etherification Pathway

Etherification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst 2-Butanol 2-Butanol protonation Protonation of 2-Butanol 2-Butanol->protonation 1-Propanol 1-Propanol nucleophilic_attack Nucleophilic Attack by 1-Propanol 1-Propanol->nucleophilic_attack H+ H+ H+->protonation protonated_butanol Protonated 2-Butanol (Good Leaving Group) protonation->protonated_butanol protonated_butanol->nucleophilic_attack side_reaction Side Reaction (Dehydration) protonated_butanol->side_reaction protonated_ether Protonated this compound nucleophilic_attack->protonated_ether water Water nucleophilic_attack->water Leaving Group deprotonation Deprotonation protonated_ether->deprotonation deprotonation->H+ Catalyst Regeneration product This compound deprotonation->product side_reaction->H+ side_reaction->water butene Butene side_reaction->butene

Caption: The reaction pathway for the acid-catalyzed synthesis of this compound.

References

Navigating 2-Propoxybutane Synthesis: A Technical Support Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-propoxybutane, also known as sec-butyl propyl ether. The primary focus is on minimizing byproduct formation through a detailed understanding of the reaction mechanisms and optimization of experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize this compound via the Williamson ether synthesis and observe a significant amount of an unwanted alkene. What is the likely cause and how can I prevent this?

A1: The formation of an alkene, in this case, primarily butene, is a strong indicator that the E2 (elimination) reaction is competing with the desired SN2 (substitution) reaction. The Williamson ether synthesis is a classic example of this competition. The outcome is highly dependent on your choice of reactants.

There are two primary synthetic routes to this compound:

  • Route A: Sodium propoxide (from propanol) + 2-halobutane (e.g., 2-bromobutane)

  • Route B: Sodium sec-butoxide (B8327801) (from 2-butanol) + 1-halopropane (e.g., 1-bromopropane)

Route A involves a secondary alkyl halide, which is prone to elimination reactions, especially in the presence of a strong base like an alkoxide. To favor the formation of this compound, Route B is the highly recommended pathway . Primary alkyl halides, like 1-bromopropane (B46711), are much less sterically hindered and therefore favor the SN2 mechanism, leading to a higher yield of the desired ether.[1][2][3]

Q2: What are the main byproducts I should expect in the synthesis of this compound?

A2: The primary byproduct of concern is butene . This arises from the E2 elimination reaction, which is more prevalent when using a secondary alkyl halide (2-halobutane). Depending on the base and reaction conditions, you may see a mixture of but-1-ene and but-2-ene (cis and trans isomers). Another potential, though less common, byproduct could be di-sec-butyl ether if there are impurities or side reactions involving the sec-butoxide.

Q3: How do reaction temperature and solvent choice impact byproduct formation?

A3: Both temperature and solvent play crucial roles in the SN2/E2 competition.

  • Temperature: Higher temperatures generally favor the elimination (E2) reaction over substitution (SN2).[4] Therefore, if you are observing a high percentage of alkene byproducts, consider running the reaction at a lower temperature for a longer duration. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100°C.[2][5]

  • Solvent: The use of a polar aprotic solvent is recommended to enhance the rate of the SN2 reaction. Solvents like DMSO (dimethyl sulfoxide), DMF (N,N-dimethylformamide), or acetonitrile (B52724) are excellent choices.[6] These solvents solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and nucleophilic. Protic solvents (like ethanol (B145695) or water) can solvate the alkoxide ion, reducing its nucleophilicity and slowing down the desired SN2 reaction.

Q4: Which base should I use to generate the alkoxide, and does it affect the outcome?

A4: A strong, non-nucleophilic base is ideal for deprotonating the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the formation of the alkoxide. The byproduct of this reaction is hydrogen gas, which simply bubbles out of the reaction mixture. Other strong bases like potassium hydride (KH) can also be used.[7] For the synthesis of aryl ethers, weaker bases such as NaOH, KOH, or K2CO3 can be effective.[6] The choice of a strong base ensures complete conversion of the alcohol to the more reactive alkoxide.

Data Presentation: Substitution vs. Elimination in Secondary Ether Synthesis

Alkyl HalideAlkoxideSolventTemperature (°C)Ether (SN2) Yield (%)Alkene (E2) Yield (%)Reference
2-BromopropaneSodium EthoxideEthanol25~20%~80%F. G. Bordwell, et al.
2-BromobutaneSodium EthoxideEthanol25~15%~85%H. C. Brown, et al.

Note: This data is illustrative of the general trend for secondary alkyl halides and highlights the prevalence of the elimination pathway.

Experimental Protocols

Recommended Protocol for this compound Synthesis (Optimized for Minimal Byproduct Formation)

This protocol is based on the preferred synthetic route utilizing a primary alkyl halide to favor the SN2 reaction.

Materials:

  • 2-Butanol (B46777)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-butanol (1.0 eq) to anhydrous DMF.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of sodium sec-butoxide.

  • Ether Synthesis: Cool the reaction mixture to 0°C and add 1-bromopropane (1.0 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 3-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Visualizing Reaction Pathways and Troubleshooting

Williamson Ether Synthesis: SN2 vs. E2 Competition

The following diagram illustrates the two competing pathways in the synthesis of this compound. The preferred SN2 pathway leading to the desired ether is highlighted, along with the undesired E2 pathway that results in butene formation.

G Williamson Ether Synthesis: SN2 vs. E2 cluster_reactants Reactants cluster_products Products Sodium Propoxide Sodium Propoxide This compound This compound Sodium Propoxide->this compound SN2 (Substitution) Favored with Primary Halide Butene Butene Sodium Propoxide->Butene E2 (Elimination) Favored with Secondary/Tertiary Halide 2-Bromobutane 2-Bromobutane 2-Bromobutane->this compound 2-Bromobutane->Butene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Recommended Synthetic Route for this compound

This workflow diagram outlines the optimal strategy for synthesizing this compound with minimal byproduct formation.

G Optimal Synthesis of this compound 2-Butanol 2-Butanol Sodium sec-Butoxide Sodium sec-Butoxide 2-Butanol->Sodium sec-Butoxide + NaH This compound This compound Sodium sec-Butoxide->this compound + 1-Bromopropane (Primary Halide) High Yield High Yield This compound->High Yield 1-Bromopropane 1-Bromopropane 1-Bromopropane->this compound

Caption: Recommended pathway for high-yield this compound synthesis.

Troubleshooting Guide: High Alkene Byproduct Formation

This logical diagram provides a step-by-step troubleshooting guide for experiments yielding a high percentage of alkene byproducts.

G Troubleshooting: High Alkene Byproduct High Alkene Byproduct High Alkene Byproduct Check Alkyl Halide Check Alkyl Halide High Alkene Byproduct->Check Alkyl Halide Secondary Halide Used? Secondary Halide Used? Check Alkyl Halide->Secondary Halide Used? Switch to Primary Halide Switch to Primary Halide Secondary Halide Used?->Switch to Primary Halide Yes Check Temperature Check Temperature Secondary Halide Used?->Check Temperature No Reduce Reaction Temperature Reduce Reaction Temperature Check Temperature->Reduce Reaction Temperature

Caption: A logical workflow for troubleshooting high alkene formation.

References

Validation & Comparative

A Comparative Guide to 2-Propoxybutane and Other Ether Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and purification, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety. For researchers, scientists, and professionals in drug development, a thorough understanding of solvent properties is paramount. This guide provides a detailed comparison of 2-propoxybutane with other commonly used ether solvents: diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME).

While this compound is a lesser-known ether, this guide aims to contextualize its potential utility by comparing its physicochemical properties against well-established alternatives. It is important to note that publicly available experimental data on the performance of this compound in specific applications is limited. Therefore, some comparisons are based on its estimated properties, and the guide will clearly distinguish between experimental and estimated data.

Physicochemical Properties: A Comparative Overview

The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and other common ether solvents.

PropertyThis compoundDiethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₇H₁₆O[1][2][3][4]C₄H₁₀OC₄H₈O[5]C₅H₁₀O[6][7]C₆H₁₂O[8][9][10]
Molecular Weight ( g/mol ) 116.20[1][3][11][12]74.1272.11[5][13]86.13[6]100.16[8][9]
Boiling Point (°C) 109 - 117.3 (estimate)[1][2][4]34.666[5][13][14]80.2[6][7]106[8][9][10][15]
Melting Point (°C) -95.35 (estimate)[1][2]-116.3-108.4[5][14]-136[6][7]-140[8][9]
Density (g/mL at 20°C) 0.77 (estimate)[4]0.7130.888[5]0.854[6][7]0.86[8][9]
Flash Point (°C) 9 (estimate)[4]-45-14-11[6]-1[8][10]
Solubility in Water Low (predicted)6.9 g/100 mL (20°C)Miscible[5][14]14 g/100 mL (20°C)[6]1.1 g/100 g (23°C)[8][15]
Relative Polarity N/A0.117[16]0.207[16]N/AN/A

Performance in Key Applications

Ether solvents are indispensable in a variety of organic reactions and purification processes. Their ability to solvate a wide range of organic compounds and their relative inertness make them ideal for many applications.

Grignard Reactions

Grignard reactions are a cornerstone of carbon-carbon bond formation. The choice of ether solvent is critical as it must be aprotic and capable of solvating the Grignard reagent.

  • Diethyl Ether (Et₂O): Traditionally the solvent of choice, its high vapor pressure and low boiling point can sometimes be disadvantageous.

  • Tetrahydrofuran (THF): A more polar ether than diethyl ether, THF is an excellent solvent for many Grignard reagents and can be crucial for the formation of Grignard reagents from vinyl and aryl halides.[5]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, 2-MeTHF is derived from renewable resources and has a higher boiling point and lower water miscibility than THF, which can simplify workup procedures.[6][7][17][18]

  • Cyclopentyl Methyl Ether (CPME): Another green solvent alternative, CPME boasts a high boiling point, low peroxide formation tendency, and stability under both acidic and basic conditions.[8][9][10][15][19]

  • This compound: Based on its estimated higher boiling point compared to diethyl ether and THF, this compound could potentially offer better temperature control in exothermic Grignard reactions. Its predicted low water solubility might also facilitate easier workup. However, without experimental data, its effectiveness in solvating various Grignard reagents remains speculative.

Grignard_Solvent_Selection Solvent Selection for Grignard Reactions Start Start: Need to perform a Grignard Reaction Substrate Consider Substrate Reactivity (e.g., alkyl, vinyl, aryl halide) Start->Substrate Temp Reaction Temperature Requirements Substrate->Temp Safety Safety & Environmental Considerations Temp->Safety Workup Ease of Workup Safety->Workup Decision Select Solvent Workup->Decision Et2O Diethyl Ether (Traditional, Volatile) Decision->Et2O Standard, low temp THF THF (Good for less reactive halides) Decision->THF Difficult substrates MeTHF 2-MeTHF (Greener, Higher BP) Decision->MeTHF Green alternative to THF CPME CPME (Greener, High BP, Low Peroxide Risk) Decision->CPME High temp, safety focus Propoxybutane This compound (Potential for High BP, Data Lacking) Decision->Propoxybutane Hypothetical (High temp control)

Caption: A logical workflow for selecting an appropriate ether solvent for a Grignard reaction.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. Ether solvents are commonly used as the organic phase for extracting nonpolar to moderately polar organic compounds from aqueous solutions.[20]

  • Diethyl Ether (Et₂O): A very common extraction solvent due to its low polarity and volatility, which allows for easy removal after extraction.[20] However, its high flammability and tendency to form explosive peroxides are significant drawbacks.

  • Tetrahydrofuran (THF): Its miscibility with water makes it generally unsuitable for liquid-liquid extractions from aqueous solutions.[5][14]

  • 2-Methyltetrahydrofuran (2-MeTHF): With its limited water miscibility, 2-MeTHF is a viable and greener alternative to other ether solvents for extractions.[7]

  • Cyclopentyl Methyl Ether (CPME): Its hydrophobic nature and low water solubility make it an excellent extraction solvent, often leading to cleaner phase separations than with other ethers.[8][10]

  • This compound: Its predicted low water solubility suggests it could be a suitable solvent for liquid-liquid extractions. Its higher boiling point compared to diethyl ether would mean slower evaporation but could be advantageous in terms of reduced solvent loss during handling.

Safety and Environmental Considerations

The safety and environmental impact of solvents are of increasing concern in the scientific community.

  • Peroxide Formation: A major hazard associated with many ether solvents is the formation of explosive peroxides upon exposure to air and light. Diethyl ether and THF are particularly prone to peroxide formation.[21] 2-MeTHF and CPME are reported to have a lower tendency to form peroxides.[9][15][19] The peroxide-forming potential of this compound has not been well-documented, but as an ether, it should be handled with caution.

  • Flammability: All the ether solvents discussed are flammable, with diethyl ether and THF having particularly low flash points.

  • Environmental Impact: The use of "green" solvents derived from renewable resources, such as 2-MeTHF, is becoming increasingly important. The overall environmental footprint of a solvent also includes its lifecycle, from production to disposal.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and safety. Below are representative protocols for a Grignard reaction and a liquid-liquid extraction using common ether solvents.

Protocol 1: Preparation of a Grignard Reagent using Diethyl Ether

Objective: To prepare a Grignard reagent from an alkyl or aryl halide and magnesium metal in diethyl ether.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • Round-bottom flask, condenser, and addition funnel (all oven-dried)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Place the magnesium turnings in the round-bottom flask.

  • Add a small crystal of iodine.

  • In the addition funnel, prepare a solution of the alkyl/aryl halide in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be necessary.[22][23]

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[23][24]

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed until the magnesium is consumed.

Grignard_Workflow Experimental Workflow for Grignard Reaction Start Start: Assemble Dry Glassware under Inert Atmosphere Add_Mg Add Magnesium Turnings and Iodine Crystal to Flask Start->Add_Mg Prepare_Halide Prepare Solution of Alkyl/Aryl Halide in Anhydrous Ether Add_Mg->Prepare_Halide Initiate Add Small Amount of Halide Solution to Initiate Reaction Prepare_Halide->Initiate Observe Observe for Signs of Reaction (Color change, bubbling) Initiate->Observe Observe->Initiate No Reaction, Gentle Heat Add_Rest Add Remaining Halide Solution Dropwise at Reflux Observe->Add_Rest Reaction Started Complete Stir until Magnesium is Consumed Add_Rest->Complete End Grignard Reagent is Ready for Use Complete->End

Caption: A typical experimental workflow for the preparation of a Grignard reagent.

Protocol 2: Liquid-Liquid Extraction using Diethyl Ether

Objective: To separate an organic compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target organic compound

  • Diethyl ether

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Ensure the stopcock of the separatory funnel is closed and pour the aqueous solution into the funnel.[25]

  • Add a volume of diethyl ether to the separatory funnel. The two immiscible layers will be visible.[20]

  • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately vent by opening the stopcock to release any pressure.[20][25]

  • Close the stopcock and shake the funnel gently for a few seconds, then vent again. Repeat this process several times.[20]

  • Place the separatory funnel back on a ring stand and allow the layers to fully separate.

  • Remove the stopper and drain the lower aqueous layer into a beaker.

  • Pour the upper ether layer out through the top of the funnel into a separate flask. This prevents re-contamination of the ether layer with any residual aqueous layer in the stopcock.

  • Repeat the extraction of the aqueous layer with fresh portions of diethyl ether two to three more times to maximize the recovery of the organic compound.[26][27]

  • Combine all the ether extracts and dry the solution over a drying agent like anhydrous sodium sulfate.

  • Decant or filter the dried ether solution to remove the drying agent. The solvent can then be removed by evaporation to isolate the purified organic compound.

Conclusion

The selection of an appropriate ether solvent is a multifaceted decision that requires careful consideration of physicochemical properties, reaction compatibility, safety, and environmental impact. While diethyl ether and THF have been the workhorses of organic chemistry for decades, the emergence of greener alternatives like 2-MeTHF and CPME offers significant advantages in terms of safety and sustainability.

This compound remains a solvent with largely uncharacterized performance in key synthetic applications. Its estimated properties, such as a higher boiling point and low water solubility, suggest it could be a viable alternative in certain contexts. However, a lack of experimental data necessitates a cautious approach. Further research into the performance and safety profile of this compound is required to fully assess its potential as a mainstream laboratory and industrial solvent. For researchers and drug development professionals, the continuous evaluation of new and existing solvents is crucial for advancing chemical synthesis towards safer, more efficient, and environmentally responsible practices.

References

A Comparative Guide to Solvents in Grignard Reactions: 2-Propoxybutane vs. Diethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of solvent is critical to the success of this reaction, with traditional ethers like diethyl ether being the historical standard. This guide provides a detailed comparison of diethyl ether with a potential alternative, 2-propoxybutane, as a solvent for Grignard reactions. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide will draw upon its physical properties and data from analogous ether solvents to provide a comprehensive evaluation for researchers considering its use.

Physical and Chemical Properties of Solvents

The selection of a solvent for a Grignard reaction is heavily influenced by its physical and chemical properties. A suitable solvent must be aprotic and possess Lewis basicity to solvate and stabilize the Grignard reagent.[1] Key parameters include boiling point, flash point, and potential for peroxide formation.

PropertyThis compoundDiethyl EtherReferences
Molecular Formula C7H16OC4H10O[2]
Molecular Weight 116.20 g/mol 74.12 g/mol [2]
Boiling Point ~110-117 °C34.6 °C[3][4]
Flash Point Not readily available-45 °C[4]
Peroxide Formation Expected to be similar to other ethersHigh[4]

Note: this compound is also known as sec-butyl propyl ether.

Performance in Grignard Reactions: An Inferential Comparison

Due to the lack of direct experimental data for this compound in Grignard reactions, its performance is inferred from the behavior of other ether solvents with similar structural features. The ether's primary role is to stabilize the organomagnesium species through coordination of its lone pair electrons with the magnesium atom.[5]

Diethyl Ether:

  • Advantages: Well-established, reliable, and its low boiling point simplifies removal after the reaction.[4] It is known to support good to excellent yields for a wide range of Grignard reagents.[4]

  • Disadvantages: Highly flammable with a very low flash point, and a high propensity for forming explosive peroxides upon storage.[4] Its low boiling point can be a limitation for reactions that require higher temperatures to initiate or proceed at a reasonable rate.[6]

This compound (Inferred Performance):

  • Potential Advantages:

    • Higher Boiling Point: The significantly higher boiling point of this compound (~110-117 °C) compared to diethyl ether (34.6 °C) would allow for reactions to be conducted at elevated temperatures. This could be beneficial for the formation of Grignard reagents from less reactive organic halides.[6][7]

    • Improved Safety Profile: A higher boiling point generally correlates with a higher flash point, potentially making this compound a less flammable option than diethyl ether.

  • Potential Disadvantages:

    • Steric Hindrance: The presence of a secondary butyl group in this compound may introduce steric hindrance around the ether oxygen. This could potentially reduce its ability to effectively solvate and stabilize the Grignard reagent, which may lead to lower reaction rates or yields compared to less hindered ethers like diethyl ether. Studies on di(iso-propyl)ether have shown it to be less satisfactory than diethyl ether, with lower yields observed.[1] This suggests that the branched structure of this compound could be a significant drawback.

    • Solvent Removal: The higher boiling point would necessitate more energy-intensive methods for its removal post-reaction, such as vacuum distillation.

Studies on other higher boiling point ethers like di-n-butyl ether have shown that they can be effective solvents for Grignard reactions, sometimes simplifying procedures.[8] However, the impact of the branched alkyl group in this compound remains a key question that can only be definitively answered through direct experimentation.

Experimental Protocols

The following protocols outline the general procedure for a Grignard reaction. It is crucial that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture.[9]

Protocol 1: Grignard Reaction in Diethyl Ether

This protocol is a standard procedure for the formation of phenylmagnesium bromide and its subsequent reaction with an aldehyde.[4]

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Bromobenzene (B47551) (5.2 mL, 50 mmol)

  • Anhydrous diethyl ether (40 mL)

  • Iodine crystal (as initiator)

  • Aldehyde (e.g., benzaldehyde, 1 equivalent)

Procedure:

  • Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.

  • Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve the aldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Protocol 2: Hypothetical Grignard Reaction in this compound

This hypothetical protocol is adapted from the standard procedure, with modifications to account for the higher boiling point of this compound.

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Organic halide (e.g., 1-bromobutane, 50 mmol)

  • Anhydrous this compound (40 mL)

  • Initiator (e.g., iodine crystal or 1,2-dibromoethane)

  • Ketone (e.g., acetophenone, 1 equivalent)

Procedure:

  • Assemble the flame-dried glassware as described in Protocol 1.

  • Add the magnesium turnings and initiator to the reaction flask.

  • Prepare a solution of the organic halide in 10 mL of anhydrous this compound in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. Initiation may require heating to a higher temperature than with diethyl ether, facilitated by a heating mantle.

  • Once the reaction begins, add the remaining halide solution dropwise, maintaining a steady reflux. The reaction temperature will be significantly higher than in diethyl ether.

  • After the addition, maintain the reflux for 1-2 hours to ensure complete reagent formation.

  • Cool the reaction mixture to room temperature.

  • Add a solution of the ketone in this compound dropwise. An exotherm may be observed, and cooling may be necessary to control the reaction rate.

  • Stir the reaction mixture for several hours at room temperature or with gentle heating to ensure complete reaction.

  • Work-up the reaction as described in Protocol 1.

  • The final product would likely require purification via column chromatography or vacuum distillation to remove the high-boiling this compound solvent.

Visualizing the Process

Logical Workflow for Solvent Comparison

Solvent_Comparison_Workflow Logical Workflow for Solvent Comparison in Grignard Reactions A Define Reaction Requirements (e.g., Reactivity of Halide) B Evaluate Solvent Properties A->B F Diethyl Ether (Standard, Low BP) B->F G This compound (Alternative, High BP) B->G C Select Solvent D Perform Reaction C->D I Work-up & Purification D->I E Analyze Results (Yield, Purity, etc.) F->C G->C H Safety Considerations (Flammability, Peroxides) H->C I->E

Caption: Logical workflow for selecting a solvent for a Grignard reaction.

Generalized Grignard Reaction Workflow

Grignard_Reaction_Workflow Generalized Grignard Reaction Workflow start Start | Inert Atmosphere & Dry Glassware reagent_prep Grignard Reagent Preparation Mg + R-X Solvent (Ether) start->reagent_prep addition Addition of Electrophile (Aldehyde, Ketone, etc.) reagent_prep->addition reaction Reaction addition->reaction quench Aqueous Work-up (e.g., NH4Cl solution) reaction->quench extraction Extraction & Drying quench->extraction purification Purification (Distillation/Chromatography) extraction->purification end End | Isolated Product purification->end

Caption: A generalized workflow for a typical Grignard reaction.

Conclusion

Diethyl ether remains a reliable and effective solvent for a wide range of Grignard reactions. Its primary drawbacks are its high flammability and potential for peroxide formation. This compound presents a theoretical alternative with a potentially better safety profile due to its higher boiling point, which could also be advantageous for reactions involving less reactive halides. However, the potential for reduced performance due to steric hindrance is a significant concern that needs experimental validation. Researchers considering this compound as a solvent should be prepared to optimize reaction conditions, particularly for the initiation step, and to employ appropriate methods for the removal of this higher-boiling solvent during product purification. The "green" alternatives like 2-MeTHF, for which there is more available data, may currently represent a more validated path for those seeking to move away from traditional Grignard solvents.[10][11]

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability, safety, and reproducibility of their work. This guide provides a detailed comparison of the primary analytical techniques for assessing the purity of synthesized 2-propoxybutane, a simple ether often produced via Williamson ether synthesis. We will compare Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing experimental protocols, data interpretation, and a discussion of their respective advantages and limitations.

Synthesis and Potential Impurities

This compound is typically synthesized via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. For this compound, two main routes are possible:

  • Route A: Sodium propoxide with 2-bromobutane.

  • Route B: Sodium 2-butoxide with 1-bromopropane.

Due to the nature of the SN2 reaction, Route B is generally preferred as it involves a primary alkyl halide, which is less sterically hindered.[1] The use of a secondary alkyl halide (2-bromobutane) in Route A increases the likelihood of a competing E2 elimination reaction, which is a major source of impurities.[2][3]

Potential Impurities:

  • Unreacted Starting Materials: 1-Bromopropane, 2-butanol, propanol.

  • Elimination Byproducts: Butene isomers (from the reaction of 2-butoxide).

  • Residual Solvents: THF, DMF, acetonitrile, etc., used in the reaction.[4]

The following diagram illustrates the logical relationship between the synthesis pathway and the potential for impurity formation.

G cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities 2-Butanol 2-Butanol Sodium_2-butoxide Sodium 2-butoxide 2-Butanol->Sodium_2-butoxide Deprotonation NaH Strong Base (e.g., NaH) NaH->Sodium_2-butoxide SN2_Reaction SN2 Reaction Sodium_2-butoxide->SN2_Reaction E2_Byproduct E2 Byproduct: Butenes Sodium_2-butoxide->E2_Byproduct E2 Elimination 1-Bromopropane 1-Bromopropane 1-Bromopropane->SN2_Reaction This compound Product: This compound SN2_Reaction->this compound Unreacted_SM Unreacted 2-Butanol & 1-Bromopropane SN2_Reaction->Unreacted_SM Residual_Solvent Residual Solvent (e.g., THF) G start Synthesized This compound prep Sample Preparation (Dilution/Weighing) start->prep qual_analysis Qualitative Analysis prep->qual_analysis gcms GC-MS Analysis qual_analysis->gcms Separation & MS Detection nmr ¹H NMR Analysis qual_analysis->nmr Structural Information id_confirm Identity Confirmation & Impurity Identification gcms->id_confirm nmr->id_confirm quant_analysis Quantitative Analysis id_confirm->quant_analysis qnmr Quantitative NMR (qNMR) quant_analysis->qnmr gc_fid GC-FID with Internal Standard quant_analysis->gc_fid purity_calc Purity Calculation & Data Comparison qnmr->purity_calc gc_fid->purity_calc report Final Purity Report purity_calc->report

References

Spectroscopic Validation of 2-Propoxybutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of spectroscopic data to validate the structure of 2-propoxybutane against its common isomers. Detailed experimental protocols and data analysis are presented to aid in the unambiguous structural elucidation of this compound.

The correct identification of chemical structures is a critical step in chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating molecular structures. This guide focuses on the spectroscopic validation of this compound and differentiates it from its structural isomers: 1-propoxybutane, tert-butoxybutane, and ethoxy-2-methylpropane.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. This data is essential for distinguishing between these closely related structures.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Compound-O-CH - (sec/tert)-O-CH ₂- (prim)-CH ₃ (adjacent to O)Other -CH ₂- / -CH --CH ₃ (terminal)
This compound (Predicted) ~3.4 (m)~3.3 (t)-~1.5 (m), ~1.1 (m)~0.9 (t), ~0.9 (d)
1-Propoxybutane -3.32 (t)-1.58 (sextet), 1.40 (sextet)0.92 (t), 0.90 (t)
tert-Butoxybutane -3.30 (t)1.18 (s)1.40 (m), 1.18 (m)0.90 (t)
Ethoxy-2-methylpropane -3.14 (d)1.15 (t)1.85 (m)0.88 (d)
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC -O (quaternary)C -O (tertiary)C -O (secondary)C -O (primary)Other Carbons
This compound (Predicted) -~75.0~69.0-~31.0, ~23.0, ~19.0, ~14.0, ~10.0
1-Propoxybutane --72.870.231.9, 23.2, 19.4, 14.0, 10.6
tert-Butoxybutane 72.5--61.531.9, 28.8, 19.4, 14.1
Ethoxy-2-methylpropane ---74.9, 65.528.3, 19.5, 15.4
IR Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-O StretchC-H Stretch (sp³)
This compound ~11202850-3000
1-Propoxybutane ~11182870-2960
tert-Butoxybutane ~1195 (strong, characteristic)2860-2970
Ethoxy-2-methylpropane ~11152870-2960
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 11687, 73, 59, 45, 43, 29
1-Propoxybutane 11687, 73, 57, 43, 29
tert-Butoxybutane 116101, 57 (base peak), 41
Ethoxy-2-methylpropane 116101, 59, 57, 45, 41

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is used with a spectral width of 0-12 ppm. Typically, 16-32 scans are acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used with a spectral width of 0-220 ppm. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like ethers.

  • Ionization: Use a standard ionization technique, such as electron ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10-200.

Visualization of the Validation Workflow

The logical process for the spectroscopic validation of this compound is illustrated in the following workflow diagram.

Spectroscopic_Validation_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparison and Confirmation Unknown Unknown Sample (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_Data Analyze Chemical Shifts, Splitting Patterns, and Integration NMR->NMR_Data IR_Data Identify Functional Groups (C-O stretch) IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Compare Compare Experimental Data with Isomer Database NMR_Data->Compare IR_Data->Compare MS_Data->Compare Structure Confirmed Structure: This compound Compare->Structure

Caption: Workflow for the spectroscopic validation of this compound.

By following the detailed protocols and comparing the acquired data with the reference tables, researchers can confidently validate the structure of this compound and distinguish it from its common isomers.

A Comparative Analysis of Ether Isomers as Solvents for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical solvents, ethers are prized for their relative inertness and ability to dissolve a wide array of nonpolar and polar compounds. This guide provides a detailed comparative analysis of the solvent properties of three common ether isomers: diethyl ether, methyl tert-butyl ether (MTBE), and tetrahydrofuran (B95107) (THF). The selection of an appropriate solvent is critical for the success of chemical reactions, extractions, and various analytical procedures. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions.

Comparative Solvent Properties at a Glance

The fundamental physicochemical properties of diethyl ether, MTBE, and THF are summarized in the table below. These values are crucial in predicting the solvent's behavior in various applications, from reaction kinetics to extraction efficiency.

PropertyDiethyl Ether ((C₂H₅)₂O)Methyl tert-Butyl Ether (MTBE) (CH₃OC(CH₃)₃)Tetrahydrofuran (THF) (C₄H₈O)
Molar Mass ( g/mol ) 74.1288.1572.11
Boiling Point (°C) 34.6[1][2]55.2[3]66[4][5]
Density (g/mL at 20°C) 0.7133[6]0.7405[3]0.888[4]
Viscosity (cP at 20°C) 0.24[6]0.27[3][7]0.55[4]
Dielectric Constant 4.33 (at 20°C)[6]~4.5 (at 20°C)7.58 (at 25°C)[4]
Dipole Moment (D) 1.15[6]1.32 (at 25°C)[3]1.75 (at 25°C)[4]
Water Solubility 6.89% (at 20°C)[6]4.8% (at 20°C)[3]Miscible[4][5][8]
Peroxide Formation High tendencyVery resistant[3]High tendency[8]

In-Depth Discussion of Solvent Characteristics

Diethyl Ether: A highly volatile and flammable liquid, diethyl ether is a staple in many organic laboratories, particularly for liquid-liquid extractions and as a solvent for Grignard reactions.[2] Its low boiling point facilitates easy removal post-reaction, but also contributes to its high flammability and potential for vapor accumulation. A significant drawback is its high propensity to form explosive peroxides upon exposure to air and light, necessitating careful storage and handling.[2][9]

Methyl tert-Butyl Ether (MTBE): MTBE serves as a safer alternative to diethyl ether in many industrial applications due to its significantly lower tendency to form explosive peroxides.[7][10] With a higher boiling point than diethyl ether, it is less volatile, though still highly flammable.[10] Its solvent properties are comparable to diethyl ether, making it a suitable replacement in many synthetic procedures where peroxide formation is a major concern.[10]

Tetrahydrofuran (THF): As a cyclic ether, THF exhibits higher polarity and is miscible with water, setting it apart from its acyclic isomers.[4][5][8] This miscibility makes it a versatile solvent for a broad range of polar and nonpolar compounds.[5] It is a popular choice for reactions involving organometallic reagents and in polymer chemistry.[5][11] Similar to diethyl ether, THF can form explosive peroxides and requires stabilization and regular testing.[8]

Experimental Protocols for Property Determination

Accurate determination of solvent properties is fundamental to their application in research. Below are detailed methodologies for key experiments.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small volumes of liquid and provides a reasonably accurate measurement of the boiling point.

Apparatus:

  • Thiele tube or a 150-mL beaker for oil bath

  • Heating oil (e.g., mineral oil)

  • Thermometer (e.g., -10 to 150 °C)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or hot plate

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with heating oil to a level above the upper arm.

  • Attach the small test tube containing a few drops of the sample liquid to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Place a capillary tube, sealed end up, into the sample liquid within the test tube.

  • Clamp the thermometer assembly so that the bulb is immersed in the oil bath in the Thiele tube.

  • Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or use a hot plate.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed. Note this temperature (T1).

  • Remove the heat source and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and eventually stop. The moment the liquid enters the capillary tube, record the temperature (T2). This is the boiling point.

  • The average of T1 and T2 provides a more accurate boiling point value.

Viscosity Measurement (Ostwald Viscometer)

The Ostwald viscometer is a simple apparatus for measuring the viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity (e.g., water).

Apparatus:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette

  • Beaker

  • Reference liquid (e.g., distilled water)

  • Sample liquid

Procedure:

  • Clean the viscometer thoroughly with a suitable solvent (e.g., chromic acid, followed by distilled water and acetone) and ensure it is completely dry.

  • Pipette a known volume of the reference liquid (e.g., distilled water) into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 10-15 minutes.

  • Using a pipette bulb, draw the liquid up into the other arm until the meniscus is above the upper mark.

  • Release the suction and start the stopwatch the moment the meniscus passes the upper mark.

  • Stop the stopwatch when the meniscus passes the lower mark. Record the flow time (t_ref).

  • Repeat the measurement at least three times and calculate the average flow time.

  • Empty and dry the viscometer.

  • Repeat steps 2-7 with the sample liquid to obtain its average flow time (t_sample).

  • The viscosity of the sample liquid (η_sample) can be calculated using the following equation:

    η_sample = (ρ_sample * t_sample) / (ρ_ref * t_ref) * η_ref

    where ρ is the density and η is the viscosity of the respective liquids.

Dielectric Constant Measurement (Capacitance Method)

The dielectric constant of a solvent can be determined by measuring the capacitance of a capacitor with and without the solvent as the dielectric material.

Apparatus:

  • Capacitance meter or an LCR meter

  • A capacitor with parallel plates (a dielectric cell)

  • Beaker

  • Sample liquid

Procedure:

  • Measure the capacitance of the empty dielectric cell (C_air). This serves as the reference capacitance.

  • Fill the dielectric cell with the sample liquid, ensuring the plates are fully submerged and there are no air bubbles between them.

  • Measure the capacitance of the cell filled with the solvent (C_solvent).

  • The dielectric constant (ε) of the solvent is the ratio of the capacitance with the solvent to the capacitance with air:

    ε = C_solvent / C_air

    This measurement should be performed at a constant temperature, as the dielectric constant is temperature-dependent.

Visualizing Experimental Workflows and Logical Relationships

To aid in the understanding of the experimental processes and the logic behind solvent selection, the following diagrams have been generated using Graphviz.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Fill Thiele Tube with Oil B Prepare Sample in Test Tube A->B C Insert Capillary Tube B->C D Assemble Thermometer and Test Tube C->D E Immerse in Oil Bath D->E F Gently Heat E->F G Observe Bubble Stream F->G H Record T1 (Rapid Bubbles) G->H I Cool Down H->I J Record T2 (Liquid Enters Capillary) I->J K Calculate Boiling Point (Average of T1 and T2) J->K

Fig. 1: Workflow for Boiling Point Determination.

Viscosity_Measurement cluster_prep Preparation cluster_ref Reference Measurement cluster_sample Sample Measurement cluster_calc Calculation A Clean and Dry Viscometer B Equilibrate in Water Bath A->B C Fill with Reference Liquid B->C D Measure Flow Time (t_ref) C->D E Clean and Dry Viscometer D->E F Fill with Sample Liquid E->F G Measure Flow Time (t_sample) F->G H Calculate Viscosity using: η_sample = (ρ_sample * t_sample) / (ρ_ref * t_ref) * η_ref G->H

Fig. 2: Experimental Workflow for Viscosity Measurement.

Solvent_Selection_Logic A Reaction/Process Requirement? B High Polarity Needed? A->B Polar/Nonpolar Solutes C Peroxide Formation a Concern? A->C Safety/Stability D Easy Removal of Solvent? A->D Post-reaction Workup B->C No THF Consider THF B->THF Yes C->D No MTBE Consider MTBE C->MTBE Yes Avoid_DEE_THF Avoid Diethyl Ether and THF (unless stabilized and monitored) C->Avoid_DEE_THF Yes D->MTBE No DEE Consider Diethyl Ether D->DEE Yes

References

Navigating Solvent Selection: A Comparative Guide to the Environmental Profile of 2-Propoxybutane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent extends beyond its chemical properties to encompass its environmental impact. This guide offers a comparative analysis of the environmental fate and biodegradability of 2-propoxybutane alongside common alternative ether solvents, providing a framework for informed, sustainable solvent selection in the laboratory.

The pursuit of greener chemistry in pharmaceutical and scientific research necessitates a thorough understanding of the environmental footprint of all chemicals utilized, including solvents which are often used in large quantities. This guide focuses on this compound and compares its environmental attributes with those of cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), diethyl ether, and tetrahydrofuran (B95107) (THF). Due to the limited availability of direct experimental data for this compound, data for its close structural analog, sec-butyl ether, is used as a surrogate for the purposes of this comparison.

Quantitative Comparison of Environmental Impact

The following table summarizes key data points related to the biodegradability and aquatic toxicity of the selected solvents. "Readily biodegradable" is a classification indicating that a substance will rapidly break down in an aquatic environment, with the standard pass level in an OECD 301F test being ≥60% biodegradation within a 28-day period and satisfying the "10-day window" criterion.

SolventChemical StructureReady Biodegradability (OECD 301F, 28 days)Aquatic Toxicity (LC50, 96h, Fish Species)
This compound (surrogate: sec-Butyl Ether) CH₃CH₂CH₂OCH(CH₃)CH₂CH₃Slowly biodegradable (based on modeling)[1]14.7 mg/L (Freshwater fish, QSAR model)[1]
Cyclopentyl Methyl Ether (CPME) c-C₅H₉OCH₃Not readily biodegradable (2% by BOD)[2]>220 mg/L (Oncorhynchus mykiss)[2][3]
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀ONot readily biodegradable[3][4]>100 mg/L (Oncorhynchus mykiss)[5][6]
Diethyl Ether (C₂H₅)₂ONot readily biodegradable[7]2560 mg/L (Pimephales promelas)[7][8]
Tetrahydrofuran (THF) C₄H₈OReadily biodegradable[9][10]2160 mg/L (Pimephales promelas)[11][12]

Experimental Protocols

A grasp of the methodologies behind the data is crucial for its correct interpretation. The biodegradability and aquatic toxicity values presented are typically determined using standardized international guidelines.

Ready Biodegradability: OECD 301F (Manometric Respirometry Test)

This method is a screening test for ready biodegradability in an aerobic aqueous medium.[13]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured by a manometric respirometer over a 28-day period. The amount of oxygen consumed by the microbial population in degrading the test substance is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[13][14]

Procedure Outline:

  • Preparation: The test substance is added to a mineral medium to a known concentration.

  • Inoculation: A small volume of a microbial inoculum, typically from a sewage treatment plant, is added.

  • Incubation: The test vessels are sealed and incubated at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.

  • Measurement: The pressure change in the headspace of the sealed vessel, resulting from oxygen consumption, is measured continuously.

  • Data Analysis: The cumulative oxygen consumption is used to calculate the percentage of biodegradation relative to the ThOD. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within the 28-day test period and satisfies the 10-day window criterion.[13][14]

cluster_prep Preparation cluster_test Testing cluster_measurement Measurement & Analysis A Test Substance D Sealed Respirometer Vessel A->D B Mineral Medium B->D C Inoculum (Microorganisms) C->D E Incubation (28 days) - Constant Temperature - Stirring D->E Incubate F Manometric Measurement of O2 Consumption E->F Monitor G Calculate % Biodegradation vs. ThOD F->G Data Input H Result: Readily Biodegradable? G->H Compare to ≥60% & 10-day window

Experimental workflow for the OECD 301F ready biodegradability test.

Acute Fish Toxicity: OECD 203 (Fish, Acute Toxicity Test)

This test is designed to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.[5][15]

Principle: Fish are exposed to the test substance in a range of concentrations for a 96-hour period. Mortalities are recorded at specified intervals, and the LC50 is calculated at the end of the exposure.[8][16]

Procedure Outline:

  • Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebra Fish, Fathead Minnow) is acclimated to the test conditions.

  • Test Solutions: A series of test solutions of different concentrations of the substance are prepared. A control group with no test substance is also included.

  • Exposure: Fish are placed in the test solutions and observed for 96 hours.

  • Observations: The number of dead fish in each test concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its confidence limits are calculated for each observation time using statistical methods, such as probit analysis.[8]

A Prepare Test Solutions (Range of Concentrations + Control) C Expose Fish to Test Solutions (96 hours) A->C B Acclimate Test Fish B->C D Record Mortalities at 24, 48, 72, 96 hours C->D E Statistical Analysis (e.g., Probit Analysis) D->E F Determine LC50 Value E->F

Logical flow of the OECD 203 acute fish toxicity test.

Discussion and Environmental Considerations

The compiled data highlights significant differences in the environmental profiles of these ether solvents.

This compound (as sec-Butyl Ether): The available modeled data suggests that this compound may be slow to biodegrade and exhibits moderate aquatic toxicity. The lack of extensive experimental data underscores the need for further testing to definitively characterize its environmental impact.

Cyclopentyl Methyl Ether (CPME): While touted as a "green" solvent due to its performance characteristics and potential for recycling, the available data indicates that it is not readily biodegradable.[2] Its aquatic toxicity, however, appears to be low.[2][3]

2-Methyltetrahydrofuran (2-MeTHF): Also considered a more sustainable alternative to THF, 2-MeTHF is not readily biodegradable.[3][4] It exhibits low aquatic toxicity.[5][6]

Diethyl Ether: This traditional solvent is not readily biodegradable and displays a relatively high LC50 value, indicating lower aquatic toxicity compared to the sec-butyl ether model for this compound.[7][8]

Tetrahydrofuran (THF): Among the solvents compared, THF is the most readily biodegradable.[9][10] It also has a high LC50 value, suggesting low acute aquatic toxicity.[11][12]

References

A Comparative Guide to the Toxicity and Safety of Common Ether Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that balances performance with safety and environmental impact. Ethers are a widely used class of solvents, but their associated hazards, including toxicity and the potential for peroxide formation, necessitate careful consideration. This guide provides an objective comparison of several common ether solvents to facilitate informed decision-making in the laboratory.

Comparative Toxicity and Safety Data

The following table summarizes key toxicity and safety data for six common ether solvents. This information has been compiled from safety data sheets (SDS) and toxicological databases. Lower LD50 values indicate higher acute toxicity.

Solvent Oral LD50 (rat, mg/kg) Dermal LD50 (rabbit/rat, mg/kg) Inhalation LC50 (rat, 4h) Flash Point (°C) Autoignition Temp. (°C) Peroxide Formation Key Hazards
Diethyl Ether (DEE) 1215[1][2][3]> 14200 (rabbit)[1]32000 ppm[1][2]-45[4]160[4]HighExtremely flammable, may cause drowsiness or dizziness.[4][5]
Tetrahydrofuran (THF) 1650[6][7]> 2000 (rabbit)[6]53.9 mg/L[6]-14215[6]HighSuspected carcinogen, causes serious eye irritation.[7][8]
1,4-Dioxane (B91453) 5170[9][10]7600 (rabbit)[9]48.5 mg/L[9]12[11][12]180[12][13]HighProbable human carcinogen, toxic to liver and kidneys.[11][13][14]
1,2-Dimethoxyethane (B42094) (DME) 22406550 (rabbit)10.3 mg/L-2202ModerateMay damage fertility or the unborn child.
2-Methyltetrahydrofuran (2-MeTHF) > 300[15]> 2000 (rat)[15][16]22 mg/L[16]-11270ModerateCauses skin and serious eye irritation.[15]
Cyclopentyl Methyl Ether (CPME) >200 - <2000[17]> 2000 (rat)[18]> 21.5 mg/L[18]-1190LowHarmful if swallowed, causes skin and serious eye irritation.[19]

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies to ensure comparability and reliability.

Acute Toxicity Testing (LD50/LC50)

Acute toxicity values, such as the LD50 (Lethal Dose, 50%), are determined through standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

  • OECD Test Guideline 401 (Acute Oral Toxicity): This method has been used to determine the oral LD50 values.[20]

  • OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure): This is an alternative to the classical LD50 test that uses fewer animals.[21] A substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, 2000 mg/kg).[21] The outcome determines if a higher or lower dose is tested in another group.[21]

  • OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This stepwise procedure uses a minimum number of animals to classify a substance into a toxicity category based on the number of mortalities observed at specific dose levels.[22][23][24]

  • OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline outlines the procedure for assessing the toxicity of a substance applied to the skin.

  • OECD Test Guideline 403 (Acute Inhalation Toxicity): This protocol details the methodology for evaluating the toxicity of a substance when inhaled.

Flash Point Determination

The flash point, a critical measure of flammability, is determined using standardized methods from ASTM International.

  • ASTM D93 (Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester): This is a widely used method for determining the flash point of volatile liquids.[25][26][27][28][29] A sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space until a flash is observed.[25]

Solvent Selection Workflow

The process of selecting a safer ether solvent involves a logical evaluation of various safety and toxicity parameters. The following diagram illustrates a recommended workflow.

Solvent_Selection_Workflow cluster_0 Initial Screening cluster_1 Toxicity Assessment cluster_2 Final Selection start Identify Required Solvent Properties peroxide Peroxide Formation Tendency start->peroxide Evaluate Inherent Hazards flash_point Flash Point peroxide->flash_point acute_tox Acute Toxicity (LD50 / LC50) flash_point->acute_tox Assess Toxicity Profile chronic_tox Chronic Hazards (Carcinogenicity, Reproductive Toxicity) acute_tox->chronic_tox compare Compare Alternatives (e.g., 2-MeTHF, CPME) chronic_tox->compare Consider Safer Alternatives select Select Safest Viable Solvent compare->select

Caption: A workflow for selecting safer ether solvents based on hazard evaluation.

Discussion on Specific Ethers

  • Diethyl Ether (DEE) and Tetrahydrofuran (THF) are highly volatile and pose significant fire risks due to their very low flash points.[4][5] Both are also prone to forming explosive peroxides upon storage.[2][6]

  • 1,4-Dioxane is a suspected human carcinogen and has been shown to cause liver and kidney damage.[11][13][14] Its potential for peroxide formation is also a significant concern.[13][30]

  • Glycol ethers , such as 1,2-dimethoxyethane (DME), have been associated with reproductive toxicity.[31][32]

  • 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are often considered "greener" or safer alternatives. 2-MeTHF is derived from renewable resources.[33] CPME exhibits low peroxide formation, a higher boiling point, and greater stability in the presence of acids and bases, making it a favorable substitute in many applications.[33] While they are not without hazards, their overall safety profiles are generally more favorable than traditional ether solvents.[15][19]

The choice of an ether solvent requires a thorough evaluation of its toxicological and safety properties. While traditional ethers like DEE, THF, and 1,4-dioxane are effective solvents, they present significant hazards. Newer alternatives such as 2-MeTHF and CPME offer improved safety profiles and should be considered to minimize risk in the research and development environment. It is imperative for all laboratory personnel to be familiar with the specific hazards of the solvents they use and to follow appropriate safety protocols for storage, handling, and disposal.

References

Performance Evaluation of 2-Propoxybutane in Specific Reaction Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of 2-propoxybutane as a solvent in key organic reaction types, specifically Grignard reactions and nucleophilic substitution reactions. Due to the limited availability of direct experimental data for this compound, its performance is benchmarked against commonly used ethereal solvents. The information presented is a synthesis of established principles in organic chemistry and data from studies on analogous solvents, offering a predictive assessment for researchers considering this compound in their synthetic endeavors.

Grignard Reactions

The formation of Grignard reagents is highly dependent on the choice of solvent, which plays a crucial role in stabilizing the organomagnesium species. Ethereal solvents are standard for this purpose due to the ability of the ether oxygen to coordinate with the magnesium center. The selection of a suitable ether solvent impacts reaction initiation, yield, and overall safety.

Data Presentation: Comparison of Ethereal Solvents for Grignard Reagent Preparation

SolventChemical StructureBoiling Point (°C)Flash Point (°C)Dielectric Constant (20°C)Peroxide FormationTypical Reaction YieldKey AdvantagesKey Disadvantages
This compound CH₃CH₂CH₂OCH(CH₃)CH₂CH₃~110-117~9(Not available)Prone(Predicted to be Good)Higher boiling point may allow for higher reaction temperatures.Potential for peroxide formation; limited empirical data.
Diethyl Ether (CH₃CH₂)₂O34.6-454.3HighGood to ExcellentWell-established; easy to remove post-reaction.Highly volatile and flammable; significant peroxide risk.
Tetrahydrofuran (THF) C₄H₈O66-147.6HighGood to ExcellentHigher boiling point than diethyl ether; good solvating power.Forms explosive peroxides; can be difficult to dry completely.
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O80-116.2LowExcellent"Greener" alternative; lower peroxide risk; easier work-up due to immiscibility with water.Higher cost than traditional ethers.
Cyclopentyl Methyl Ether (CPME) C₆H₁₂O106-14.7LowGood to ExcellentHigh boiling point; low peroxide formation; hydrophobic nature aids work-up.Higher cost.

Experimental Protocols: General Procedure for Grignard Reagent Formation

This protocol is a representative example for the formation of a Grignard reagent using an ethereal solvent and can be adapted for use with this compound.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous ethereal solvent (e.g., this compound)

  • Iodine crystal (as an initiator)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings in the flask and add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of the alkyl/aryl halide in the anhydrous ethereal solvent.

  • Add a small portion of the halide solution to the magnesium turnings. Initiation of the reaction is indicated by the disappearance of the iodine color and the observation of bubbling. Gentle heating may be necessary to start the reaction.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting solution is the Grignard reagent.

Mandatory Visualization: Workflow for Grignard Solvent Selection

Grignard_Solvent_Selection A Define Reaction Requirements (Substrate, Scale, Safety) F High Volatility & Peroxide Risk? A->F G Higher Temperature Needed? A->G H Safety & Sustainability Priority? A->H B Evaluate Traditional Ethers (Diethyl Ether, THF) E Select Optimal Solvent B->E C Consider Greener Alternatives (2-MeTHF, CPME) C->E D Assess this compound Properties (Boiling Point, Polarity) D->E F->B Yes F->C No G->B No G->D Yes H->B No H->C Yes

Caption: Logical workflow for selecting a suitable solvent for Grignard reactions.

Nucleophilic Substitution Reactions (SN2)

The Williamson ether synthesis is a classic example of an SN2 reaction, where an alkoxide displaces a halide from an alkyl halide to form an ether. The choice of a polar aprotic solvent, such as an ether, is crucial for the success of SN2 reactions as it can dissolve the ionic nucleophile while not solvating it to the extent that its reactivity is diminished.

Data Presentation: Comparison of Ethereal Solvents for SN2 Reactions

SolventChemical StructureBoiling Point (°C)Dielectric Constant (20°C)PolarityImpact on SN2 Rate
This compound CH₃CH₂CH₂OCH(CH₃)CH₂CH₃~110-117(Not available)Polar Aprotic(Predicted to be Favorable)
Diethyl Ether (CH₃CH₂)₂O34.64.3Polar AproticModerate
Tetrahydrofuran (THF) C₄H₈O667.6Polar AproticFavorable
Acetone (CH₃)₂CO5620.7Polar AproticFavorable
Dimethylformamide (DMF) (CH₃)₂NCHO15336.7Polar AproticHighly Favorable

Experimental Protocols: Williamson Ether Synthesis of Phenetole (B1680304)

This protocol details the synthesis of phenetole via an SN2 reaction and is adaptable for use with this compound as the solvent.

Materials:

  • Sodium phenoxide

  • Ethyl iodide

  • Anhydrous ethereal solvent (e.g., this compound)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium phenoxide in the anhydrous ethereal solvent under an inert atmosphere (e.g., nitrogen).

  • Slowly add ethyl iodide to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography to yield pure phenetole.

Mandatory Visualization: SN2 Reaction Mechanism - Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkoxide Alkoxide (R-O⁻) TS [R---O---R'---X]⁻ Alkoxide->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TS Ether Ether (R-O-R') TS->Ether Bond Formation Halide Halide Ion (X⁻) TS->Halide Leaving Group Departure

Caption: Mechanism of the SN2 reaction in the Williamson ether synthesis.

Disclaimer: The performance characteristics of this compound in this guide are largely predictive and based on the known properties of similar ethereal solvents. Researchers are strongly encouraged to conduct small-scale trials to determine the optimal conditions for their specific applications.

A Comparative Guide to the Quantitative Analysis of 2-Propoxybutane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of components within a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative analysis of primary analytical techniques for the quantitative determination of 2-propoxybutane, a common aliphatic ether. We will explore Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols and performance comparisons to aid in method selection.

Comparison of Analytical Techniques

The choice of analytical technique for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available equipment, and the need for structural confirmation. Gas chromatography is generally the most suitable method for volatile compounds like this compound. Quantitative NMR offers a primary method of quantification without the need for a specific reference standard of the analyte, while HPLC is less conventional for this compound but can be employed under specific conditions.

Data Summary

The following table summarizes the typical performance characteristics of the recommended analytical methods for the quantification of this compound.

Parameter Gas Chromatography - Flame Ionization Detection (GC-FID) Gas Chromatography - Mass Spectrometry (GC-MS) Quantitative NMR (¹H qNMR) High-Performance Liquid Chromatography - Refractive Index (HPLC-RI)
Principle Separation by volatility, detection by ion generation in a flameSeparation by volatility, detection by mass-to-charge ratioNuclear spin resonance in a magnetic fieldSeparation by polarity, detection by change in refractive index
Selectivity Moderate to High (based on retention time)Very High (based on retention time and mass spectrum)High (based on unique chemical shifts)Low to Moderate
Sensitivity (LOD) ~1-10 mg/L[1]~0.5-1.0 mg/L~0.1-1% by weightLow, typically in the higher mg/L range
Linearity (R²) > 0.99[1]> 0.99Excellent (highly linear response)> 0.99
Precision (%RSD) < 5%< 5%< 2%< 10%
Accuracy (%Recovery) 95-105%95-105%98-102%90-110%
Sample Throughput HighHighModerateModerate
Primary Use Case Routine quantification, purity analysis.Trace analysis, impurity identification, structural confirmation.Absolute quantification, purity determination without a specific analyte standard.Analysis of non-volatile or thermally labile compounds; less suitable for this compound.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction mixture and laboratory instrumentation.

Gas Chromatography (GC) Method

Due to its volatility, this compound is ideally suited for GC analysis. A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantification. Alternatively, a Mass Spectrometer (MS) can be used for detection, providing higher selectivity and structural confirmation.

a) Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration within the calibration range.

  • Add a known concentration of an internal standard (e.g., n-octane, decane) to correct for injection volume variations.

  • Vortex the sample to ensure homogeneity.

b) GC-FID/MS Conditions:

  • Column: A non-polar or mid-polarity capillary column is recommended, such as a DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL split injection (e.g., 50:1 split ratio) at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold at 150°C for 2 minutes.

  • Detector (FID): Temperature at 280°C.

  • Detector (MS): Transfer line at 280°C, ion source at 230°C. Acquire in full scan mode (e.g., m/z 35-200) for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification. The fragmentation of ethers in EI-MS is often characterized by alpha-cleavage. For this compound, key fragments would arise from the loss of alkyl radicals adjacent to the ether oxygen.[1][2]

c) Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the known concentrations of this compound standards. Determine the concentration in the reaction mixture sample from this curve.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance by comparing its NMR signal integral to that of a certified internal standard of known purity.[3][4]

a) Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a certified internal standard. A suitable standard should be non-volatile, stable, have a simple spectrum with peaks that do not overlap with the analyte signals (e.g., 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB) or dimethyl sulfone).[5][6]

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.[6]

b) NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Decoupling: Use inverse-gated decoupling if necessary to suppress the Nuclear Overhauser Effect (NOE), particularly for ¹³C qNMR.[5]

c) Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, unique proton signal of this compound (e.g., the methine proton of the sec-butoxy group) and a signal from the internal standard. The protons on carbons adjacent to the ether oxygen in this compound are expected to have chemical shifts in the range of 3.4-4.5 ppm.[7]

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

HPLC is generally less suitable for a volatile and non-UV absorbing compound like this compound. However, if GC is not available, an HPLC system with a Refractive Index (RI) detector can be used. This method is less sensitive and requires an isocratic mobile phase.[8][9][10]

a) Sample Preparation:

  • Dilute the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) HPLC-RI Conditions:

  • Column: A normal-phase column (e.g., silica, diol) or a reversed-phase column (e.g., C18, C8) might be used depending on the polarity of the reaction mixture components. For a relatively non-polar analyte like this compound, a normal-phase system could provide better retention.

  • Mobile Phase: Isocratic elution is necessary for RI detection. A mixture of hexane (B92381) and isopropanol (B130326) for normal-phase, or acetonitrile (B52724) and water for reversed-phase, could be a starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure a stable RI baseline.

  • Detector: Refractive Index Detector. The reference cell should be purged with the mobile phase.

c) Quantification: Generate an external standard calibration curve by plotting the peak area of this compound against the concentration of prepared standards.

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for quantifying this compound in a reaction mixture using a chromatographic or spectroscopic technique.

Quantitative Analysis Workflow Figure 1. General workflow for quantitative analysis. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling Sample Reaction Mixture dilution Dilute with Solvent sampling->dilution add_is Add Internal Standard dilution->add_is gc GC-FID/MS add_is->gc Inject/Analyze hplc HPLC-RI add_is->hplc Inject/Analyze qnmr qNMR add_is->qnmr Inject/Analyze integration Peak Integration gc->integration hplc->integration qnmr->integration calibration Calibration Curve integration->calibration calculation Concentration Calculation calibration->calculation result Final Report calculation->result

Figure 1. General workflow for quantitative analysis.
Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical method based on the specific requirements of the analysis.

References

Safety Operating Guide

Personal protective equipment for handling 2-Propoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Propoxybutane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties underscore the importance of the recommended safety procedures.

PropertyValueCitations
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1][3]
Boiling Point 109-117.3°C[2][4][5]
Flash Point 9°C[2]
Vapor Pressure 29.6 mmHg at 25°C[2][4]
Density 0.77 g/cm³[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure to this compound, which is a flammable liquid. The following table outlines the minimum required PPE for handling this chemical.

Body PartPPE RecommendationStandard
Hands Chemical-resistant gloves (Nitrile or Neoprene). Inspect for integrity before each use.ASTM D6978
Eyes/Face Safety glasses with side-shields or tightly fitting chemical safety goggles. A face shield is required if there is a splash hazard.ANSI Z87.1
Body Flame-resistant lab coat. For larger quantities, chemical-resistant coveralls or an apron should be worn.NFPA 2112
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If vapors are expected to exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.NIOSH

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[6]
  • Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the work area.[7]
  • Ground/bond container and receiving equipment to prevent static discharge.[8][9]

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the designated handling area.

3. Chemical Handling:

  • Conduct all transfers and manipulations of this compound inside a chemical fume hood.
  • Use only non-sparking tools.[8][10]
  • Keep containers tightly closed when not in use to minimize vapor release.[8][9]

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
  • For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

5. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
  • Clean and decontaminate the work area.
  • Properly remove and dispose of single-use PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan

Proper disposal of this compound and its contaminated waste is mandatory to ensure environmental protection and regulatory compliance.

1. Waste Segregation:

  • Segregate this compound waste from other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[6]

2. Container Management:

  • Use a chemically compatible container that can be tightly sealed.
  • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from ignition sources and incompatible materials.[6]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste management service.[11]
  • DO NOT dispose of this compound down the drain or in regular trash.[6][11]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Verify Fume Hood & Safety Showers prep2 Remove Ignition Sources prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 spill_start Spill Occurs handle1->spill_start handle3 Keep Containers Closed handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in SAA disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4 spill_small Small Spill: Absorb & Collect spill_start->spill_small Small spill_large Large Spill: Evacuate & Call EHS spill_start->spill_large Large

Caption: Workflow for the safe handling and disposal of this compound.

References

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